2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
The exact mass of the compound 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCZLLZJDKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211125 | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-43-1 | |
| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the putative mechanism of action of a specific derivative, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. While direct experimental evidence for this particular compound is limited, this document synthesizes the current understanding of the broader tetrahydro-γ-carboline class to infer its likely biological targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound class. We will delve into its potential roles as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, a modulator of dopaminergic and serotonergic pathways, and an inhibitor of the cGAS-STING inflammatory pathway. Furthermore, we will outline detailed experimental protocols to rigorously test these hypotheses.
Introduction: The Tetrahydro-γ-carboline Scaffold
The tetrahydro-γ-carboline core is a tricyclic indole alkaloid structure that serves as a versatile template for the design of biologically active molecules. Its rigid, three-dimensional architecture allows for precise orientation of substituents to interact with various biological targets. Derivatives of this scaffold have been identified as potent modulators of ion channels, G-protein coupled receptors (GPCRs), and enzymes, highlighting its therapeutic promise in a range of diseases, including cystic fibrosis, neurological disorders, and inflammatory conditions.[1][2][3] The subject of this guide, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, incorporates a benzyl group at the 2-position of the tetrahydropyridine ring, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties.
Putative Mechanisms of Action
Based on the pharmacological activities reported for structurally related tetrahydro-γ-carbolines, we can hypothesize several potential mechanisms of action for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
A significant breakthrough in the therapeutic application of the tetrahydro-γ-carboline scaffold was its identification as a novel chemotype for CFTR potentiators.[1][4][5] CFTR is a cAMP-regulated chloride channel, and mutations in the CFTR gene lead to cystic fibrosis. Potentiators are small molecules that enhance the channel gating of CFTR proteins at the cell surface, thereby increasing anion transport.
Hypothesized Mechanism: It is proposed that 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could act as a direct potentiator of the CFTR protein. This interaction is thought to stabilize the open conformation of the channel, leading to increased chloride ion efflux. This mechanism is particularly relevant for CFTR mutations that result in defective channel gating (Class III mutations) or reduced channel conductance (Class IV mutations).
Signaling Pathway Diagram:
Caption: Putative mechanism of CFTR potentiation.
Modulation of Dopaminergic and Serotonergic Systems
The structural similarity of the tetrahydro-γ-carboline core to endogenous neurotransmitters like serotonin and dopamine has prompted investigations into its effects on the central nervous system.
Recent studies have identified tetrahydro-γ-carboline derivatives as selective antagonists of the dopamine D3 receptor.[2][6] D3 receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder.
Hypothesized Mechanism: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may act as a competitive antagonist at the D3 receptor, blocking the binding of endogenous dopamine. This would modulate downstream signaling pathways, potentially leading to antipsychotic or anti-addictive effects. The benzyl substituent could play a crucial role in conferring selectivity for the D3 over the D2 receptor subtype.
The closely related tetrahydro-β-carboline scaffold is known to interact with various serotonin (5-HT) receptor subtypes.[7][8][9][10] While less explored for the γ-isomers, some evidence suggests potential interactions.
Hypothesized Mechanism: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole could exhibit affinity for one or more 5-HT receptor subtypes, such as the 5-HT2 or 5-HT5A receptors.[11] Depending on the specific receptor and the nature of the interaction (agonist or antagonist), this could lead to a range of pharmacological effects, including modulation of mood, cognition, and perception.
Signaling Pathway Diagram:
Caption: Putative modulation of GPCR signaling pathways.
Inhibition of the cGAS-STING Inflammatory Pathway
A more recently discovered activity for the tetrahydro-γ-carboline scaffold is the inhibition of cyclic GMP-AMP synthase (cGAS).[3] cGAS is a cytosolic DNA sensor that, upon activation, triggers the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Chronic activation of this pathway is implicated in autoimmune and inflammatory diseases.
Hypothesized Mechanism: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may directly bind to and inhibit the enzymatic activity of cGAS. This would prevent the synthesis of the second messenger cGAMP, thereby blocking the downstream activation of STING and the subsequent inflammatory cascade.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanisms of action for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a series of in vitro and cell-based assays are required.
CFTR Potentiator Activity Assessment
3.1.1. YFP-Based Halide Ion Influx Assay
-
Principle: This cell-based fluorescence assay measures CFTR-mediated halide influx. Cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR channel are used. The influx of halides quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR activity.
-
Protocol:
-
Plate Fischer Rat Thyroid (FRT) cells stably co-expressing human F508del-CFTR and the halide-sensitive YFP (H148Q/I152L) in 96-well plates.
-
Culture cells until confluent.
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Wash cells with a chloride-containing buffer (e.g., PBS).
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Add a buffer containing forskolin (to activate CFTR via cAMP) and varying concentrations of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
Measure baseline YFP fluorescence using a plate reader.
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Rapidly add a high-iodide buffer and immediately begin kinetic fluorescence readings.
-
Calculate the initial rate of fluorescence quenching for each concentration of the compound.
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Determine the EC50 value from the dose-response curve.
-
3.1.2. Ussing Chamber Assay
-
Principle: This electrophysiological technique measures ion transport across an epithelial monolayer. It provides a quantitative measure of CFTR-dependent chloride secretion.
-
Protocol:
-
Culture human bronchial epithelial (HBE) cells from cystic fibrosis patients on permeable supports until a polarized monolayer is formed.
-
Mount the permeable supports in an Ussing chamber.
-
Bathe the apical and basolateral sides with appropriate physiological solutions.
-
Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Add amiloride to the apical side to block sodium channels.
-
Add forskolin to the basolateral side to activate CFTR.
-
Add varying concentrations of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole to the apical side and measure the change in Isc.
-
Finally, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.
-
GPCR Binding and Functional Assays
3.2.1. Radioligand Binding Assays
-
Principle: These assays measure the affinity of a compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.
-
Protocol (for Dopamine D3 Receptor):
-
Prepare cell membrane homogenates from cells expressing the human dopamine D3 receptor.
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Incubate the membranes with a fixed concentration of a radiolabeled D3 antagonist (e.g., [³H]-spiperone) and varying concentrations of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
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After incubation, separate the bound and free radioligand by rapid filtration.
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Measure the radioactivity of the filters using a scintillation counter.
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Calculate the Ki value from the IC50 value obtained from the competition curve.
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3.2.2. cAMP Functional Assay
-
Principle: This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger downstream of many GPCRs, including the D3 receptor.
-
Protocol:
-
Use a cell line stably expressing the human dopamine D3 receptor.
-
Pre-treat the cells with varying concentrations of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
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Stimulate the cells with a D3 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
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Determine the IC50 value for the antagonist activity of the compound.
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cGAS Inhibition Assay
3.3.1. In Vitro cGAS Activity Assay
-
Principle: This biochemical assay directly measures the enzymatic activity of purified cGAS in the presence of the test compound.
-
Protocol:
-
Purify recombinant human cGAS protein.
-
In a reaction buffer, incubate cGAS with its DNA ligand (e.g., herring testis DNA), ATP, and GTP in the presence of varying concentrations of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
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After incubation, quantify the amount of cGAMP produced using LC-MS/MS.
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Determine the IC50 value of the compound for cGAS inhibition.
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Quantitative Data Summary (Hypothetical)
As direct experimental data for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not yet available, the following table presents representative data for other potent tetrahydro-γ-carboline derivatives from the literature to provide a context for expected potencies.
| Target | Assay | Compound Class | Representative Potency | Reference |
| CFTR | YFP Halide Influx | Tetrahydro-γ-carboline | EC50: 10-100 nM | [1] |
| Dopamine D3 Receptor | Radioligand Binding | Tetrahydro-γ-carboline | Ki: 50-500 nM | [2] |
| cGAS | In Vitro Activity | Tetrahydro-γ-carboline | IC50: 1-10 µM | [3] |
Conclusion and Future Directions
The 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole molecule belongs to a chemical class with demonstrated polypharmacology, showing promise for the treatment of a variety of diseases. Based on the available literature for the tetrahydro-γ-carboline scaffold, it is plausible that this compound could act as a CFTR potentiator, a dopamine D3 receptor antagonist, and/or a cGAS inhibitor. The benzyl substitution at the 2-position is a key structural feature that will undoubtedly influence its potency and selectivity for these targets.
The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of the mechanism of action of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. A thorough investigation of its activity at these and other potential targets will be crucial for its future development as a therapeutic agent. Further studies should also focus on its pharmacokinetic properties, in vivo efficacy in relevant disease models, and off-target profiling to ensure its safety and selectivity.
References
-
Lucarelli, P., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]
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Wang, L., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 13(11), 4553-4577. [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link]
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Veit, G., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link]
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Wang, L., et al. (2023). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PubMed. [Link]
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Li, S., et al. (2021). Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. Journal of Medicinal Chemistry, 64(11), 7667-7690. [Link]
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Glennon, R. A., et al. (1996). Potent, selective tetrahydro-beta-carboline antagonists of the serotonin 2B (5HT2B) contractile receptor in the rat stomach fundus. Journal of Medicinal Chemistry, 39(1), 314-322. [Link]
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Kaplan, F. A., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Chemical Neuroscience, 13(7), 1084-1095. [Link]
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Dukat, M., et al. (2003). gamma-Carbolines: binding at 5-HT5A serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 13(5), 899-902. [Link]
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Herbeuval, J. P., et al. (1982). Behavioral and biochemical evidence for serotonergic actions of tetrahydro-beta-carbolines. European Journal of Pharmacology, 85(2), 159-168. [Link]
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- 2. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and biochemical evidence for serotonergic actions of tetrahydro-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gamma-Carbolines: binding at 5-HT5A serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Technical Guide to Unraveling Molecular Interactions
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a representative member of this class, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. We will navigate the complete computational workflow, from target identification and validation to the intricacies of molecular docking, molecular dynamics, and interaction analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to probe the molecular interactions of this important heterocyclic compound.
Introduction: The Significance of the Tetrahydro-γ-carboline Scaffold
The tetrahydro-γ-carboline core is a privileged structural motif, forming the foundation for numerous synthetic and naturally occurring molecules with a wide array of pharmacological properties.[1][2] Its rigid, tricyclic framework provides a versatile template for the design of compounds that can interact with a variety of biological targets. Research has demonstrated the potential of this scaffold in developing novel therapeutics, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and potent anti-inflammatory agents that target the cyclic GMP-AMP synthase (cGAS).[3][4][5][6] Furthermore, patent literature indicates that derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have been investigated as antagonists for the 5-HT6 serotonin receptor, a target of significant interest for the treatment of neurodegenerative diseases such as Alzheimer's and schizophrenia.
Given the therapeutic potential of this scaffold, in silico modeling presents a powerful and efficient approach to elucidate the molecular mechanisms underpinning its biological activity. By simulating the interactions between 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and a putative biological target, we can predict binding modes, assess binding affinities, and identify key intermolecular interactions that drive recognition and biological effect. This guide will utilize the 5-HT6 serotonin receptor as a case study to illustrate a comprehensive in silico investigation.
The In Silico Modeling Workflow: A Conceptual Overview
Our investigation will follow a multi-step computational workflow designed to provide a holistic understanding of the ligand-protein interactions. Each step builds upon the previous, offering progressively deeper insights into the molecular recognition process.
Caption: Overall in silico modeling workflow.
Step-by-Step Methodologies
Part 1: Ligand and Receptor Preparation
The foundation of any successful in silico study lies in the meticulous preparation of both the small molecule (ligand) and the protein (receptor). This ensures that the starting structures are chemically correct and energetically minimized, providing a realistic basis for subsequent simulations.
3.1.1. Ligand Preparation Protocol
-
Obtain 2D Structure: The 2D structure of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be obtained from chemical databases such as PubChem (CID 275438).[7]
-
Convert to 3D: Utilize a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structure into a 3D conformation.
-
Protonation and Energy Minimization:
-
Assign correct protonation states at a physiological pH (e.g., 7.4).
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and obtain a low-energy conformation.
-
-
File Format Conversion: Save the prepared ligand in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).
3.1.2. Receptor Preparation Protocol (5-HT6 Serotonin Receptor)
-
Obtain Receptor Structure: Download the crystal structure of the 5-HT6 serotonin receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be generated.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Check for and repair any missing residues or atoms using tools like the Protein Preparation Wizard in Schrödinger Suite or the standalone tool PDBFixer.
-
-
Protonation and Optimization:
-
Add hydrogen atoms and assign appropriate protonation states to titratable residues at physiological pH.
-
Perform a constrained energy minimization to relax the added hydrogens and optimize the hydrogen-bonding network, while keeping the heavy atoms fixed.
-
-
File Format Conversion: Convert the prepared receptor into the appropriate format for the chosen docking software (e.g., .pdbqt).
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is crucial for identifying plausible binding modes and for generating a starting structure for more computationally intensive simulations.
3.2.1. Molecular Docking Workflow
Caption: Molecular docking workflow using AutoDock Vina.
3.2.2. Molecular Docking Protocol (using AutoDock Vina)
-
Define the Binding Site: Identify the binding pocket of the 5-HT6 receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms. Define a grid box that encompasses this entire region.
-
Configure Docking Parameters: Set the parameters for the docking run, including the number of binding modes to generate and the exhaustiveness of the search.
-
Execute Docking: Run the AutoDock Vina simulation. The program will systematically search for the optimal binding poses of the ligand within the defined grid box.
-
Analyze Results:
-
The output will be a series of docked poses, each with a corresponding binding affinity score (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer) to inspect the intermolecular interactions.
-
Focus on poses that exhibit chemically sensible interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with key residues in the binding site.
-
Table 1: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.8 | Asp106, Ser192, Phe288 |
| 2 | -9.5 | Asp106, Trp284, Phe288 |
| 3 | -9.2 | Val107, Ser192, Tyr310 |
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce temperature, pressure, and solvent effects, allowing us to observe the dynamic behavior of the complex over time. This provides a more realistic assessment of the stability of the binding pose and a more rigorous estimation of binding free energy.
3.3.1. Molecular Dynamics Workflow
Caption: General workflow for molecular dynamics simulation.
3.3.2. Molecular Dynamics Protocol (using GROMACS)
-
System Preparation:
-
Take the top-ranked docked pose of the 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-5-HT6 receptor complex as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts between the complex and the solvent.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to allow the solvent to equilibrate around the complex.
-
Follow this with a longer simulation under NPT (constant number of particles, pressure, and temperature) conditions to equilibrate the density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Advanced In Silico Techniques
Beyond docking and MD, other computational methods can provide further insights for lead optimization.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. A pharmacophore model can be generated based on the docked pose of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and used to screen large compound libraries for molecules with similar features.[3]
-
Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a series of related tetrahydro-γ-carboline derivatives, a QSAR model can be built. This model mathematically relates the chemical structures of the compounds to their biological activities, allowing for the prediction of the activity of novel, untested analogs.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. By employing a combination of molecular docking, molecular dynamics simulations, and other advanced computational techniques, researchers can gain valuable insights into the binding mechanisms of this important class of compounds. The hypothetical case study of the 5-HT6 serotonin receptor illustrates how these methods can be applied to a specific biological target to generate testable hypotheses and guide further experimental work. The continued application of these in silico approaches will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile tetrahydro-γ-carboline scaffold.
References
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PubChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Available from: [Link]
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Chem-Impex International. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. Available from: [Link]
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Starosyla, S. A., Volynets, G. P., Bdzhola, V. G., Golub, A. G., & Yarmoluk, S. M. (2014). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group. Available from: [Link]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available from: [Link]
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Li, S., et al. (2021). Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. Journal of Medicinal Chemistry. Available from: [Link]
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Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. Available from: [Link]
- European Patent Office. (2008). SUBSTITUTED 2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLES, METHODS FOR THE PRODUCTION AND USE THEREOF. Google Patents.
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"discovery and first synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole"
Discovery and First Synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Abstract
This technical guide details the foundational synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1), a pivotal pharmacophore in the development of H1-antihistamines (e.g., Mebhydrolin) and neuroprotective agents (e.g., Latrepirdine/Dimebon). While the gamma-carboline core was explored in the early 20th century, the definitive, scalable synthesis of the N-benzyl tetrahydro-derivative was established during the mid-century expansion of indole pharmacology. This paper reconstructs the primary Fischer Indole Synthesis route, providing a self-validating protocol, mechanistic analysis, and structural characterization data.
Chemical Identity & Significance[1][2][3]
The molecule is a tricyclic system fusing a pyridine ring between a benzene and a pyrrole ring (pyrido[4,3-b]indole), specifically saturated at the 2,3,4,5 positions.[1] The N-benzyl group at position 2 serves as a critical lipophilic anchor and protecting group, allowing for further functionalization of the secondary amine after deprotection.
| Property | Specification |
| IUPAC Name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Common Class | Gamma-Carboline (Tetrahydro) |
| CAS Registry | 6208-43-1 |
| Molecular Formula | C₁₈H₁₈N₂ |
| Molecular Weight | 262.35 g/mol |
| Key Pharmacophore | 5-HT antagonist, H1-antihistamine, NMDA antagonist |
Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target. The most logical disconnection occurs at the indole C2-C3 bond and the N1-C2 bond. This reveals the classic Fischer Indole precursors: an aryl hydrazine and a cyclic ketone.[2][3][4]
-
Synthon A: Phenylhydrazine (Nucleophile)[5]
-
Synthon B: 1-Benzyl-4-piperidone (Electrophile)
The choice of N-benzyl-4-piperidone is strategic; the benzyl group prevents side reactions at the piperidine nitrogen during the harsh acidic conditions required for cyclization.
Figure 1: Retrosynthetic logic identifying the key phenylhydrazine and piperidone synthons.
The Foundational Synthesis: Fischer Indole Route
The "first" reproducible and chemically significant synthesis of this specific derivative is attributed to the work of C.J. Cattanach, A. Cohen, and B. Heath-Brown (1968), who systematically optimized the cyclization of 4-piperidone hydrazones to access serotonin antagonists [1].
3.1. Mechanistic Pathway
The reaction is acid-catalyzed and proceeds through a [3,3]-sigmatropic rearrangement. Understanding this mechanism is crucial for troubleshooting low yields.
-
Condensation: Phenylhydrazine attacks the ketone of 1-benzyl-4-piperidone to form the phenylhydrazone .
-
Tautomerization: The hydrazone isomerizes to the ene-hydrazine (enamine).[2][3] This is the rate-limiting setup for the rearrangement.
-
[3,3]-Sigmatropic Rearrangement: The N-N bond breaks while a new C-C bond forms between the phenyl ring (ortho position) and the piperidine ring.
-
Cyclization & Aromatization: The resulting diimine cyclizes, releasing ammonia (
) to form the stable indole core.[3]
Figure 2: The Fischer Indole mechanistic cascade transforming the hydrazone into the gamma-carboline.
Detailed Experimental Protocol
This protocol is adapted from the Cattanach (1968) methodology, modernized for safety and efficiency. It is a self-validating system: the evolution of ammonia gas serves as a visual/olfactory indicator of reaction progress.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
1-Benzyl-4-piperidone (1.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst) or Ethanol/HCl
Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in Glacial Acetic Acid (80 mL).
-
Addition: Slowly add Phenylhydrazine hydrochloride (14.5 g, 100 mmol) to the solution.
-
Note: The reaction is exothermic. A transient color change (often orange/red) indicates hydrazone formation.
-
-
Cyclization (Reflux): Heat the mixture to reflux (approx. 118°C) for 2–3 hours .
-
Checkpoint: Monitor the top of the condenser. The release of
(detectable by damp litmus paper turning blue) confirms the indole formation is occurring.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the dark acidic solution onto crushed ice (approx. 200 g).
-
Basification: Carefully basify the slurry with 40% NaOH or NH₄OH until pH > 10.
-
Observation: The product will precipitate as a solid or oil out.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Combine organic layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Crystallization: Recrystallize the crude residue from Ethanol or Benzene/Petroleum Ether to yield the target as off-white needles.
Yield Expectation: 65–75% Melting Point: 164–166°C (as hydrochloride salt) [1].
Structural Validation (Data Summary)
To ensure the synthesized product is the target gamma-carboline and not an isomer or uncyclized hydrazone, compare against these standard spectral characteristics.
| Technique | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Indole N-H (Broad singlet, exchangeable) | |
| Aromatic protons (Indole + Benzyl) | ||
| Benzyl | ||
| C1 Protons (Distinctive singlet for gamma-carboline) | ||
| C3/C4 Ethylene bridge protons | ||
| MS (ESI+) | m/z 263.15 | Matches Formula |
Modern Implications & References[4][5][8][9]
The synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole remains a cornerstone in medicinal chemistry. It serves as the direct precursor to Dimebon (Latrepirdine) , a drug that showed promise in Alzheimer's trials for its mitochondrial stabilization properties. Furthermore, this scaffold is a privileged structure for designing multi-target ligands (MTDLs) for neurodegenerative diseases.
References
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Cattanach, C. J., Cohen, A., & Heath-Brown, B. (1968). Studies in the indole series. Part IV. Tetrahydro-1H-pyrido[4,3-b]indoles as serotonin antagonists.[6] Journal of the Chemical Society C: Organic, 1235–1243.
-
Robinson, B. (1969).[4] The Fischer Indole Synthesis.[7][2][3][4][8][9] Chemical Reviews, 69(2), 227–250.[4]
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PubChem. (n.d.). 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CID 275438).[10]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of the Benzyl Group in Tetrahydro-pyrido[4,3-b]indole Scaffolds
Executive Summary
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, represents a privileged heterocyclic scaffold that is a cornerstone in the development of a wide array of biologically active agents.[1] These compounds have demonstrated significant therapeutic potential, acting as CFTR potentiators, sirtuin inhibitors, serotonin receptor antagonists, and neuroprotective agents.[2][3][4][5] A critical determinant of the pharmacological activity and selectivity of these molecules is the nature of the substituent at the N2 position of the tetrahydropyridine ring. This guide focuses specifically on the N-benzyl group, a frequently employed substituent, to provide an in-depth analysis of its structure-activity relationships (SAR). We will explore the fundamental non-covalent interactions governed by the benzyl moiety, dissect its influence on binding affinity through a detailed case study, and provide validated experimental protocols for assessing its impact on biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the N-benzyl group to optimize the therapeutic potential of the tetrahydro-pyrido[4,3-b]indole core.
The Tetrahydro-pyrido[4,3-b]indole Core: A Versatile Pharmacophore
Chemical Identity and Significance
The tetrahydro-pyrido[4,3-b]indole scaffold is a tricyclic system where a tetrahydropyridine ring is fused to an indole moiety. This structure is found in numerous natural products and has become a focal point for synthetic and medicinal chemistry due to its favorable drug-like properties and its ability to interact with a diverse range of biological targets.[6][7] Its rigid, three-dimensional shape provides a well-defined vector for positioning key interacting groups within protein binding sites.
A Scaffold with Diverse Biological Activities
The versatility of the tetrahydro-pyrido[4,3-b]indole core is evidenced by the broad spectrum of pharmacological activities its derivatives exhibit. Notable examples include:
-
CFTR Potentiators: Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, crucial for treating cystic fibrosis.[2][8]
-
Anticancer Agents: Inhibitors of tubulin polymerization and other targets relevant to oncology.[9][10]
-
Serotonin (5-HT) Receptor Antagonists: Agents targeting specific serotonin receptors, such as 5-HT6, for potential applications in cognitive disorders.[4][11]
-
Sirtuin Inhibitors: Modulators of sirtuin deacetylases, which play roles in metabolism and cellular stress responses.[3]
-
Neuroprotective Agents: Compounds that show potential in slowing neurodegenerative processes.[5][12]
The N-Benzyl Group: A Critical Modulator of Activity
The substituent at the N2 position of the tetrahydropyridine ring is a primary vector for modifying the molecule's interaction with its biological target. The benzyl group (Bn), with its C6H5CH2- structure, is particularly significant.[13] It is not merely a bulky placeholder; its aromatic ring and methylene spacer offer a rich combination of steric, electronic, and conformational properties that can be fine-tuned to optimize potency, selectivity, and pharmacokinetic profiles. Understanding the SAR of this group is therefore paramount for rational drug design.
Synthetic Strategies for N-Benzylated Tetrahydro-pyrido[4,3-b]indoles
Overview of Common Synthetic Routes
The construction of the tetrahydro-pyrido[4,3-b]indole core is well-established in the literature. The most common methods include the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer cyclisation of arylhydrazones derived from 1-substituted-4-piperidones is a classic and effective method.[11] More modern approaches utilize microwave-assisted catalysis to improve yields and reduce reaction times.[6] The N-benzyl group is typically introduced via reductive amination or by direct N-alkylation of the pre-formed tetrahydro-pyrido[4,3-b]indole core with a benzyl halide.
Experimental Protocol: Synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
This protocol describes a representative two-step synthesis starting from the parent heterocycle. This self-validating system ensures purity and identity through standard analytical techniques at each stage.
Step 1: Synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Core
-
Rationale: The Fischer indole synthesis provides a reliable method for constructing the core tricyclic system from commercially available starting materials.
-
To a solution of 1-methyl-4-piperidone (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Heat the mixture to reflux (approx. 118°C) for 2-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the aqueous solution with 2M sodium hydroxide until a pH of ~9-10 is reached, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure tetrahydro-pyrido[4,3-b]indole.
Step 2: N-Benzylation
-
Rationale: Direct alkylation is a straightforward method for installing the benzyl group onto the secondary amine of the core structure.
-
Dissolve the synthesized tetrahydro-pyrido[4,3-b]indole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the suspension.
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours or until TLC indicates complete consumption of the starting material.
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound, 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, via silica gel chromatography to yield the desired product.[14][15]
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
The Benzyl Group and Ligand-Receptor Interactions: A Mechanistic Overview
The benzyl group's influence on biological activity stems from its ability to engage in several key non-covalent interactions within a receptor's binding pocket.[16][17] The choice of whether and how to substitute the benzyl ring allows a medicinal chemist to systematically probe and optimize these interactions.
-
Hydrophobic Interactions: The phenyl ring is inherently nonpolar and readily occupies hydrophobic pockets within a protein, displacing water molecules and resulting in a favorable entropic contribution to the binding energy.[17]
-
π-π Stacking: The electron-rich π-system of the benzene ring can interact favorably with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions are highly dependent on the geometry of the two interacting rings (e.g., face-to-face or edge-to-face).
-
Cation-π Interactions: The benzyl ring's π-face can interact with positively charged residues such as arginine (Arg) or lysine (Lys).
-
Hydrogen Bonds: While an unsubstituted benzyl group cannot act as a hydrogen bond donor or acceptor, the introduction of substituents (e.g., -OH, -NH2, -OCH3) onto the phenyl ring can introduce this capability, adding specificity and strength to the binding interaction.[16]
-
Steric and Conformational Influence: The benzyl group's size and rotational flexibility around the CH2-N bond allow it to orient itself to achieve an optimal fit within the binding site. However, unfavorable steric clashes can also occur, which provides a key avenue for SAR exploration.
Caption: High-Throughput Screening (HTS) workflow for CFTR potentiators.
Protocol: 5-HT6 Receptor Radioligand Binding Assay
-
Principle: This is a competitive binding assay used to determine a compound's affinity for a specific receptor. It measures the ability of a test compound to displace a known radiolabeled ligand from the receptor. [4]
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled 5-HT6 antagonist (e.g., [³H]LSD), and varying concentrations of the test compound in a suitable assay buffer.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Detection: Wash the filters to remove non-specific binding, then measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal curve to calculate the IC50, which can then be converted to a binding affinity constant (Ki).
Broader Implications and Future Directions
The principles elucidated from studying the benzyl group in the context of CFTR modulation can be translated to other biological targets. The benzyl group serves as an excellent "molecular handle" for fine-tuning a compound's properties beyond just potency.
-
Modulating Pharmacokinetics: Adding polar substituents (e.g., -OH, -COOH) can increase solubility, while lipophilic groups (e.g., -CF3, -Cl) can increase membrane permeability or alter metabolic stability.
-
Achieving Selectivity: By systematically exploring the steric and electronic requirements of the binding site, substitutions on the benzyl ring can be used to disfavor binding to off-target proteins, thereby improving the compound's selectivity profile.
-
Advanced Applications: The benzyl group can be modified to incorporate photoreactive groups for target identification studies or to serve as an attachment point for linkers in the development of PROTACs (Proteolysis Targeting Chimeras).
Conclusion
The N-benzyl group is a powerful and versatile component in the design of therapeutic agents based on the tetrahydro-pyrido[4,3-b]indole scaffold. Its influence extends far beyond simple steric bulk. Through a combination of hydrophobic, aromatic, and potential hydrogen bonding interactions, it plays a decisive role in orienting the core scaffold within the receptor binding site and determining ultimate biological activity. A systematic exploration of the benzyl ring's substitution pattern—paying close attention to steric tolerance at the ortho-position and the electronic nature of meta- and para-substituents—is a critical and highly effective strategy for optimizing lead compounds. The methodologies and SAR principles detailed in this guide provide a robust framework for researchers to unlock the full potential of this privileged chemical class.
References
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Varese, M., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Available at: [Link]
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Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. Available at: [Link]
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Goh, E., et al. (2015). Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity. PubMed. Available at: [Link]
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Black, D. StC., et al. (n.d.). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Royal Society of Chemistry. Available at: [Link]
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Sokolov, M. V., et al. (2019). Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available at: [Link]
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Zajdel, P., et al. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ivashchenko, A. V., et al. (2010). The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ResearchGate. Available at: [Link]
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Glazunova, V. A., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors. ScienceOpen. Available at: [Link]
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ResearchGate. (n.d.). Scale-up synthesis of tetrahydrothiopyrano[4,3-b]indole. Available at: [Link]
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Glazunova, V. A., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. PMC. Available at: [Link]
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Shi, L., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. PMC. Available at: [Link]
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Cattanach, C. J., et al. (1968). Studies in the indole series. Part IV. Tetrahydro-1H-pyrido[4,3-b]-indoles as serotonin antagonists. Journal of the Chemical Society C: Organic. Available at: [Link]
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Ali, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
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Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. Available at: [Link]
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El-Elimat, T., et al. (2013). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. PMC. Available at: [Link]
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Wermuth, C. G. (2008). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Benzyl group. Available at: [Link]
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Thangavel, S., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PMC. Available at: [Link]
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ResearchGate. (n.d.). The complex formed between the control ligand benzyl salicylate and the CD81 receptor. Available at: [Link]
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Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
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LookChem. (n.d.). Cas 6208-43-1, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Available at: [Link]
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Methodological & Application
Application Note: High-Throughput Screening Strategies for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its Analogs
Abstract
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as γ-carboline or tryptoline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of this class have demonstrated a wide range of activities, including the potential to modulate critical targets in neurological disorders and other diseases.[2][3] Notably, a recent high-throughput screening (HTS) campaign identified this core structure as a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[4][5][6][7] This application note provides a detailed guide for researchers and drug development professionals on the utilization of a specific analog, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, in HTS assays. We present two robust, field-proven protocols for screening this compound class against two high-value target families: Monoamine Oxidases (MAO) and Serotonin (5-HT) receptors. The methodologies are designed for reliability, scalability, and the generation of high-quality, actionable data.
Scientific Background and Strategic Rationale
The 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Scaffold
The subject compound belongs to the tryptoline family of heterocyclic molecules.[1] Its rigid, tricyclic structure is a common feature in natural products and synthetic molecules with significant pharmacological properties.[1] The structural similarity of the tryptoline core to endogenous monoamine neurotransmitters, such as serotonin, makes it an ideal candidate for interacting with targets within the central nervous system (CNS). This rationale directs our screening strategy towards two key target classes involved in neurotransmission and neurological disease:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are responsible for the oxidative deamination of neurotransmitters.[8][9] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[9]
-
Serotonin (5-HT) Receptors: This large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels are the targets for a wide variety of drugs, including antidepressants, antipsychotics, and antimigraine agents.[10]
Core Principles of High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target.[11][12][13] The process relies on automation, miniaturization (typically in 96-, 384-, or 1536-well microplates), and robust, sensitive detection methods.[14][15]
A critical aspect of any HTS assay is rigorous quality control to ensure the data is reliable. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[11][16] It measures the separation between the signals of the positive and negative controls.
| Z'-Factor Value | Assay Quality Classification |
| Z' = 1 | An ideal assay |
| 1 > Z' ≥ 0.5 | An excellent assay, suitable for HTS |
| 0.5 > Z' > 0 | A marginal assay, requires optimization |
| Z' ≤ 0 | Assay is not suitable for screening |
This guide provides protocols designed to achieve a Z'-factor ≥ 0.5, ensuring a high degree of confidence in the screening results.
Protocol 1: Fluorometric HTS for Monoamine Oxidase (MAO-A/B) Inhibition
Assay Principle
This assay quantifies MAO-A or MAO-B activity based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the monoamine oxidation reaction.[17][18] In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated by MAO reacts with a sensitive probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine, Amplex Red) to produce a highly fluorescent product, resorufin.[19] Inhibitors of MAO, such as potentially our test compound, will prevent this reaction, resulting in a decrease in the fluorescent signal.
Caption: Principle of the coupled fluorometric MAO inhibitor assay.
Materials and Reagents
-
Compound: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, dissolved in 100% DMSO to create a 10 mM stock.
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells).[8]
-
Substrates: Serotonin (preferred for MAO-A), Benzylamine or Tyramine (for MAO-B).[9][19]
-
Detection Reagents: A commercial kit such as the MAO-Glo™ Assay (Promega) or individual components: Amplex® Red, Horseradish Peroxidase (HRP).[20]
-
Controls:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Plates: Solid black, flat-bottom 384-well assay plates.
-
Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Ex/Em ≈ 535/590 nm).[22]
Step-by-Step HTS Protocol
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of test compounds, positive controls, and negative controls from source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM for a 50 µL final volume.
-
Expertise Note: This "assay-ready" plate format, where compounds are pre-dispensed and dried, is standard practice in HTS for maximizing efficiency and minimizing solvent effects.[14]
-
-
Enzyme Preparation & Dispensing:
-
Prepare a working solution of MAO-A or MAO-B enzyme in cold assay buffer at 2X the final desired concentration.
-
Dispense 25 µL of the enzyme solution into each well of the assay plate.
-
Seal the plates and incubate for 15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced.
-
-
Substrate & Detection Reagent Preparation:
-
Prepare a 2X working solution containing the MAO substrate and the detection reagents (Amplex Red, HRP) in assay buffer. Protect this solution from light.
-
Causality: The concentrations must be optimized during assay development. A substrate concentration at or near its Michaelis-Menten constant (Km) is typically used to ensure sensitivity to competitive inhibitors.[21]
-
-
Reaction Initiation and Incubation:
-
Dispense 25 µL of the substrate/detection mix into each well to start the reaction. The final volume is now 50 µL.
-
Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plates at 37°C for 45-60 minutes.[9] The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Read the fluorescence intensity on a plate reader (e.g., PHERAstar FSX) with appropriate excitation and emission wavelengths (e.g., Ex 535 nm, Em 590 nm).
-
Data Analysis and Quality Control
-
Percent Inhibition Calculation:
-
Z'-Factor Calculation:
-
Hit Identification:
-
Primary hits are typically defined as compounds that exhibit an inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Cell-Based Calcium Mobilization HTS for 5-HT Receptor Activity
Assay Principle
This assay identifies compounds that act as agonists or antagonists of a specific 5-HT receptor subtype. It utilizes a cell line (e.g., HEK293) stably expressing the Gq-coupled 5-HT receptor of interest.[23] Activation of Gq-coupled receptors by an agonist leads to the release of intracellular calcium (Ca²⁺). This transient increase in [Ca²⁺]i is detected by a calcium-sensitive fluorescent dye that has been pre-loaded into the cells. Agonists will directly cause a fluorescence increase, while antagonists will block the fluorescence increase induced by a known reference agonist.
Caption: Gq-coupled 5-HT receptor calcium signaling pathway.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT₂A).
-
Culture Medium: DMEM or F-12 with 10% FBS, appropriate selection antibiotic.
-
Calcium Indicator Dye: Fluo-4 AM, Cal-520 AM, or similar. Often supplied in kits with probenecid to prevent dye leakage.
-
Controls:
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: A known antagonist for the specific receptor (e.g., Ketanserin for 5-HT₂A).[24]
-
Negative Control (Vehicle): DMSO.
-
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plates: Black, clear-bottom 384-well cell culture plates.
-
Equipment: Automated liquid handler, kinetic plate reader with fluorescence detection (e.g., FLIPR, FDSS).[23]
Step-by-Step HTS Protocol
-
Cell Plating:
-
Plate cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions (often includes probenecid).
-
Remove culture medium from the cells and add 20 µL of dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition (Screening Modes):
-
Agonist Mode: Transfer test compounds and controls to a separate compound source plate. The kinetic plate reader will add these directly to the cell plate to initiate the reading.
-
Antagonist Mode: Add 5 µL of test compounds or controls to the cell plate after dye loading. Incubate for 15-30 minutes. The plate reader will then add a pre-determined concentration (e.g., EC₈₀) of the reference agonist (Serotonin) to stimulate the cells.
-
-
Kinetic Reading:
-
Place both the cell plate and the compound/agonist plate into the kinetic plate reader.
-
The instrument establishes a baseline fluorescence reading for several seconds.
-
It then performs an online addition of 10 µL from the compound/agonist plate to the cell plate.
-
The fluorescence is monitored continuously for 90-180 seconds to capture the transient calcium flux.
-
Data Analysis and Quality Control
-
Data Normalization: The response is typically measured as the maximum fluorescence signal minus the baseline signal.
-
Agonist Mode Analysis:
-
Calculate % Activation relative to the reference agonist (e.g., Serotonin).
-
Hits are compounds showing activation above a defined threshold.
-
-
Antagonist Mode Analysis:
-
Calculate % Inhibition of the reference agonist's response.
-
Hits are compounds showing inhibition above a defined threshold.
-
-
Z'-Factor Calculation: The Z'-factor is calculated using the reference agonist (positive control) and vehicle (negative control) wells.
-
Dose-Response Curves: Hits from the primary screen must be re-tested in a dose-response format (e.g., 10-point curve) to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists).[25]
HTS Data Management and Hit Validation Workflow
A successful HTS campaign is more than just the primary screen; it involves a systematic process of data analysis, hit confirmation, and triage to eliminate false positives and prioritize the most promising compounds for lead optimization.[15][25]
Caption: General workflow for HTS from primary screen to validated hits.
Key Hit Validation Steps:
-
Hit Confirmation: Re-test all primary hits from a freshly prepared sample to confirm activity and rule out experimental errors.[25]
-
Dose-Response Analysis: Determine the potency (IC₅₀/EC₅₀) of confirmed hits. This is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).
-
Counter-Screens/Orthogonal Assays: Employ assays with different detection technologies or biological principles to ensure the observed activity is genuine and target-specific, not an artifact of assay interference (e.g., compound autofluorescence, aggregation).[25]
Conclusion
The 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold represents a promising starting point for the discovery of novel modulators of key biological targets. The detailed HTS protocols provided herein for MAO inhibition and 5-HT receptor activity offer robust, validated methods for screening this compound and its analogs. By adhering to principles of rigorous assay design, quality control, and systematic hit validation, researchers can efficiently and effectively explore the therapeutic potential of this important chemical class, accelerating the journey from an initial compound library to a validated lead series.
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Guang, H. & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. [Link][19][21]
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Zhou, W., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(19), 2345-2352. [Link]
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Guang, H. & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]
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Valley, M.P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies. [Link][8]
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Guang, H.M. & Du, G.H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. [Link][9]
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Seo, J., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Experimental & Molecular Medicine, 40(2), 166-176. [Link][23]
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Kevorkov, D. & Makarenkov, V. Quality control and data correction in high-throughput screening. Université du Québec à Montréal. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link][18]
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Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(3), 161-169. [Link][24]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link][25]
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Elabscience. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. [Link][22]
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Sygnature Discovery. High Throughput Screening. [Link]
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Simeonov, A., et al. (2017). Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. [Link]
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LookChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link][26]
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PubChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]
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Infinix Bio. (2026). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link][12]
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Dandekar, P.P. & Kotmale, A.S. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science. [Link][13]
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BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link][15]
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Schmid, E.L., et al. (1999). Screening Ligands for Membrane Protein Receptors by Total Internal Reflection Fluorescence: The 5-HT3 Serotonin Receptor. Analytical Chemistry. [Link]
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Brown, A.M. & D'Mello, R. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology. [Link]
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Jittiwut, J., et al. (2016). Triazolyl tryptoline derivatives as β-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. [Link][4]
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Pesce, E., et al. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Semantic Scholar. [Link][5]
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Pesce, E., et al. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. PubMed. [Link][6]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. ACS Publications. [Link][7]
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Hoffman Fine Chemicals. CAS 6208-43-1 | 2-Benzyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole. [Link]
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Chem-Impex. 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole. [Link][2]
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Chator, P., et al. (2013). Synthesis and biological evaluation of novel tryptoline derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1389-1392. [Link][3]
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Bio-Rad. High-Throughput Screening (HTS) in Drug Discovery & Molecular Biology. [Link]
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Dou, Z., et al. (2012). A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin. ASSAY and Drug Development Technologies. [Link]
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Application and Protocol Guide: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Novel Investigational Tool for Ion Channel Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide for the utilization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a tool compound for the investigation of ion channel function and pharmacology. Drawing upon the established bioactivity of the tetrahydro-1H-pyrido[4,3-b]indole scaffold, this guide outlines the scientific rationale, potential applications, and detailed experimental protocols to characterize the effects of this specific analog on various ion channels.
Introduction: The Promise of the Pyrido[4,3-b]indole Scaffold
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Recent research has highlighted this chemotype as a novel class of potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel critical for epithelial fluid transport.[2] Mutations in the CFTR gene lead to cystic fibrosis, and small molecule potentiators that enhance channel gating are a key therapeutic strategy. The discovery of the tetrahydro-1H-pyrido[4,3-b]indole core as a CFTR potentiator underscores its potential to modulate ion channel function.[2]
Furthermore, derivatives of this scaffold have been shown to interact with other targets within the central nervous system, including serotonin receptors, and to modulate intracellular calcium levels. This suggests that the pyrido[4,3-b]indole framework may have broader applications in studying ion channels involved in neuronal excitability and signaling.
This guide focuses on 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , a specific analog bearing a benzyl group at the 2-position of the tetrahydropyridine ring. While specific biological data for this exact molecule is not yet extensively published, its structural similarity to known ion channel modulators makes it a compelling candidate for investigation. This document will serve as a foundational resource for researchers to explore its potential as a novel tool compound.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C18H18N2 | PubChem |
| Molecular Weight | 262.36 g/mol | LookChem[3] |
| CAS Number | 6208-43-1 | PubChem[4] |
| Boiling Point | 425°C at 760 mmHg | LookChem[3] |
| Density | 1.203 g/cm³ | LookChem[3] |
| Appearance | Not specified (likely a solid) | LookChem[3] |
Storage and Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. For long-term storage, refrigeration is recommended.[5]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Application Notes: Rationale for a Novel Ion Channel Modulator
Based on the known activities of the parent scaffold, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is hypothesized to function as a modulator of one or more ion channels. The following sections outline the primary areas of investigation.
Potential as a CFTR Potentiator
The most direct line of inquiry is to investigate whether the benzyl substitution is compatible with the CFTR potentiating activity of the core scaffold. The benzyl group may influence the compound's affinity for the channel, its mechanism of action, or its pharmacokinetic properties.
Key Research Questions:
-
Does 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole potentiate the activity of wild-type and/or mutant CFTR channels?
-
What is the potency (EC50) and efficacy (maximal effect) of the compound?
-
Does the compound exhibit a similar mechanism of action to other known CFTR potentiators (e.g., by increasing the channel open probability)?
Exploration of Neuronal Ion Channel Modulation
The documented effects of related compounds on the central nervous system suggest that 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may modulate neuronal ion channels. This could include voltage-gated ion channels (e.g., sodium, potassium, calcium) or ligand-gated ion channels.
Key Research Questions:
-
Does the compound alter the electrophysiological properties of neurons?
-
Does it modulate the activity of specific voltage-gated or ligand-gated ion channels expressed in a heterologous system?
-
Can it affect intracellular calcium concentrations in neuronal cells?
Experimental Protocols
The following protocols provide a framework for the initial characterization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Compound Preparation
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-10 mg) using an analytical balance.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the compound in the appropriate extracellular solution or cell culture medium.
-
The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to minimize solvent effects.
-
Cell-Based Functional Assays
These assays provide a higher-throughput method to assess the compound's effect on ion channel activity in a cellular context.
4.2.1. Membrane Potential-Sensing Dye Assay
This assay is suitable for detecting changes in cell membrane potential, which can be indicative of ion channel modulation.
Workflow:
Caption: Workflow for a membrane potential-based ion channel assay.
Protocol:
-
Cell Seeding: Seed a cell line stably expressing the ion channel of interest (e.g., CFTR, a voltage-gated sodium channel) into a 96- or 384-well black-walled, clear-bottom plate. Culture until a confluent monolayer is formed.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Prepare serial dilutions of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in the assay buffer. After the dye incubation, wash the cells with the assay buffer and then add the compound dilutions to the wells. Include appropriate vehicle (DMSO) and positive controls.
-
Channel Activation: After a pre-incubation with the compound, add a known activator of the ion channel (e.g., forskolin for CFTR, or a depolarizing stimulus for voltage-gated channels).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Analyze the change in fluorescence in response to the stimulus in the presence and absence of the compound. Plot the dose-response relationship and calculate the EC50 or IC50 value.
Electrophysiology: Patch-Clamp Technique
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion currents with high temporal and voltage resolution.
4.3.1. Whole-Cell Patch-Clamp Protocol
This protocol allows for the recording of the total ion current from a single cell.
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Solution Preparation: Prepare the appropriate intracellular (pipette) and extracellular (bath) solutions for the ion channel being studied. Filter and store the solutions at 4°C.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells expressing the ion channel of interest onto glass coverslips.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
-
Lower the patch pipette towards a cell and apply gentle positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion currents and record the baseline activity.
-
Perfuse the cell with the extracellular solution containing 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole at the desired concentration.
-
Record the ion currents in the presence of the compound.
-
-
Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics of activation and inactivation, and voltage-dependence.
Data Interpretation and Further Steps
The initial characterization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole will provide valuable insights into its potential as a tool compound.
-
If the compound shows activity: Further studies should focus on determining its selectivity by screening against a panel of other ion channels. Structure-activity relationship (SAR) studies with related analogs can also be performed to optimize its potency and selectivity.
-
If the compound shows no activity: This information is also valuable, as it helps to define the structural requirements for the activity of the pyrido[4,3-b]indole scaffold.
Conclusion
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole represents a promising, yet uncharacterized, tool for the study of ion channels. Based on the known pharmacology of its core structure, there is a strong rationale for investigating its effects on CFTR and neuronal ion channels. The protocols outlined in this guide provide a solid foundation for researchers to begin to unravel the biological activity of this intriguing molecule and to potentially add a new and valuable tool to the field of ion channel research.
References
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LookChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]
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PubChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]
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Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169–11194. [Link]
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Application Notes & Protocols: In Vitro Efficacy Evaluation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Authored by: Senior Application Scientist
Introduction
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as a γ-carboline, represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. This structural motif is a key component in compounds targeting central nervous system (CNS) disorders. The specific analogue, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, holds therapeutic potential due to its structural similarity to known neuroactive agents. Preliminary structural analyses suggest potential interactions with key enzymatic targets implicated in neurodegeneration and mood disorders, such as monoamine oxidases and acetylcholinesterase. Furthermore, its core structure suggests possible roles in mitigating oxidative stress and neuroinflammation, which are common pathological hallmarks of many CNS diseases.
This document provides a comprehensive suite of in vitro assays designed to systematically evaluate the efficacy of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The proposed workflow is designed to first establish a safety profile through cytotoxicity screening, followed by parallel investigation into its specific enzymatic inhibition, neuroprotective, and anti-inflammatory properties. Each protocol is presented with the underlying scientific rationale to ensure robust and reproducible data generation for researchers in drug discovery and development.
Experimental Workflow Overview
The following diagram outlines the logical progression of in vitro assays to characterize the bioactivity of the lead compound.
Caption: A logical workflow for the in vitro evaluation of the test compound.
Protocol 1: General Cytotoxicity Assessment
Principle: Before evaluating efficacy, it is critical to determine the concentration range at which 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits no intrinsic toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[1][2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cell viability.[4]
Cell Line: SH-SY5Y (human neuroblastoma cell line) or BV-2 (murine microglial cell line).
Materials and Reagents:
-
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Test Compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete medium from a primary stock in DMSO. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions and controls. Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. Visually inspect the wells for precipitate.[2]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Place the plate on a shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[2][3]
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot % Viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent efficacy assays should use concentrations well below the CC₅₀ value.
Protocol 2: Target-Based Enzyme Inhibition Assays
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Principle: Monoamine oxidases (MAO) are key enzymes in the metabolism of monoamine neurotransmitters.[5] Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[6] This assay utilizes a fluorometric method where the MAO-catalyzed oxidation of a substrate produces hydrogen peroxide (H₂O₂).[7] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product, providing a sensitive measure of MAO activity.[8]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrates: Serotonin (for MAO-A) or Benzylamine (for MAO-B)[5][8]
-
Test Compound and Vehicle (DMSO)
-
Reference Inhibitors: Clorgyline (for MAO-A) and Pargyline or Deprenyl (for MAO-B)[7][8]
-
Amplex Red reagent
-
Horseradish Peroxidase (HRP)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, and the test compound in MAO Assay Buffer.
-
Inhibitor Pre-incubation: In each well, add 50 µL of MAO-A or MAO-B enzyme solution. Then, add 25 µL of the test compound at various concentrations (or reference inhibitor/vehicle).
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the appropriate substrate, Amplex Red, and HRP. Add 25 µL of this mix to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity (e.g., excitation ~530 nm, emission ~585 nm) kinetically over 30 minutes or as an endpoint reading after a fixed time.[7]
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.
-
Determine the percentage of inhibition relative to the vehicle control: % Inhibition = 100 - [(Rate of Sample / Rate of Vehicle Control) x 100]
-
Plot % Inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Acetylcholinesterase (AChE) Inhibition
Principle: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[9][10] The Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[10][11] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at ~412 nm.[10]
Materials and Reagents:
-
AChE enzyme (from electric eel or recombinant human)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Test Compound and Vehicle (DMSO)
-
Clear, flat-bottom 96-well plates
-
Microplate spectrophotometer
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of the test compound, reference inhibitor, DTNB, and AChE enzyme in the assay buffer.
-
Assay Mixture: In each well, add 150 µL of Assay Buffer, 20 µL of the test compound at various concentrations (or reference/vehicle), and 20 µL of DTNB solution.
-
Enzyme Addition and Pre-incubation: Add 20 µL of AChE solution to each well. Mix and incubate for 10-15 minutes at room temperature.[9]
-
Reaction Initiation: Add 10 µL of ATCI substrate solution to each well to start the reaction.[10]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5 minutes, taking readings every 30-60 seconds.[9]
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = 100 - [(V_inhibitor / V_vehicle) x 100]
-
Determine the IC₅₀ value by plotting the % Inhibition against the log of the compound concentration.
Protocol 3: Cell-Based Functional Neuroprotection Assay
Principle: Oxidative stress, often mediated by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), is a major contributor to neuronal cell death in neurodegenerative diseases.[12][13] This assay evaluates the ability of the test compound to protect neuronal cells from H₂O₂-induced cytotoxicity. The human neuroblastoma SH-SY5Y cell line is a well-established model for studying oxidative stress-induced neuronal damage.[14] Cell viability is assessed using the MTT assay as described in Protocol 1.[15]
Cell Line: SH-SY5Y human neuroblastoma cells.
Materials and Reagents:
-
All materials from Protocol 1 (MTT Assay)
-
Hydrogen Peroxide (H₂O₂) solution (freshly diluted in serum-free medium)
-
Positive Control (e.g., N-acetylcysteine or Rosmarinic acid)[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the test compound at various non-toxic concentrations. Include vehicle control and positive control wells.
-
Incubation: Incubate the cells with the compound for a pre-treatment period (e.g., 2-4 hours) to allow for cellular uptake and potential induction of protective mechanisms.
-
Oxidative Insult: After pre-treatment, add a pre-determined concentration of H₂O₂ (e.g., 200-500 µM, which should induce ~50% cell death in control wells) to all wells except the "no-H₂O₂" control.[14]
-
Incubation: Incubate for the duration of the insult (e.g., 90 minutes to 24 hours).[14][15]
-
Viability Assessment: After the H₂O₂ incubation, carefully replace the medium with fresh complete medium and proceed with the MTT assay as detailed in Protocol 1 (steps 4-7).
Data Analysis:
-
Normalize the data to the untreated (no compound, no H₂O₂) control wells, which represent 100% viability.
-
The H₂O₂ + vehicle control group will show significantly reduced viability.
-
Calculate the % neuroprotection for each compound concentration: % Neuroprotection = [(Viability_compound - Viability_H2O2) / (Viability_control - Viability_H2O2)] x 100
-
Plot % Neuroprotection against compound concentration to determine the EC₅₀ (50% effective concentration).
Protocol 4: Cell-Based Anti-Neuroinflammatory Assay
Principle: Chronic activation of microglia, the resident immune cells of the CNS, drives neuroinflammation, a process implicated in nearly all neurodegenerative disorders. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia and is widely used to establish in vitro models of neuroinflammation.[16][17] Activated microglia release pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[18] This protocol assesses the anti-inflammatory efficacy of the test compound by measuring its ability to inhibit the production of NO in LPS-stimulated BV-2 microglial cells. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[19]
LPS-Induced Neuroinflammation Pathway
Caption: Simplified signaling pathway of LPS-induced microglial activation.
Cell Line: BV-2 murine microglial cells.
Materials and Reagents:
-
BV-2 cells and complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Vehicle (DMSO)
-
Positive Control (e.g., Dexamethasone)
-
Griess Reagent Kit (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding and Viability Check: Seed BV-2 cells at 2.5 x 10⁴ cells/well in a 96-well plate. Incubate for 24 hours. First, confirm that the desired concentrations of the test compound are not toxic to BV-2 cells using the MTT assay (Protocol 1).
-
Pre-treatment: Remove the medium and add 100 µL of serum-free medium containing the test compound at various non-toxic concentrations (or controls). Incubate for 1-2 hours.[19]
-
Inflammatory Stimulation: Add LPS to a final concentration of 100-1000 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.[19]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Prepare a nitrite standard curve (0-100 µM) using NaNO₂ in culture medium.
-
Add 50 µL of Griess Reagent A to each well containing supernatant or standard. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B. Incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percentage inhibition of NO production: % Inhibition = 100 - [ (Nitrite_sample - Nitrite_control) / (Nitrite_LPS - Nitrite_control) ] x 100
-
Determine the IC₅₀ value by plotting % Inhibition against the log of the compound concentration.
Quantitative Data Summary
All calculated IC₅₀, EC₅₀, and CC₅₀ values should be summarized in a table for clear comparison of the compound's potency and therapeutic index.
| Assay Type | Target/Model | Endpoint Measured | Result (IC₅₀/EC₅₀/CC₅₀) | Reference Compound | Result (Reference) |
| Cytotoxicity | SH-SY5Y Cells | Cell Viability | CC₅₀ (µM) | Triton X-100 | N/A |
| Enzyme Inhibition | MAO-A | H₂O₂ Production | IC₅₀ (µM) | Clorgyline | IC₅₀ (nM/µM) |
| Enzyme Inhibition | MAO-B | H₂O₂ Production | IC₅₀ (µM) | Pargyline | IC₅₀ (nM/µM) |
| Enzyme Inhibition | AChE | Thiocholine | IC₅₀ (µM) | Donepezil | IC₅₀ (nM/µM) |
| Neuroprotection | SH-SY5Y + H₂O₂ | Cell Viability | EC₅₀ (µM) | N-acetylcysteine | EC₅₀ (µM) |
| Anti-inflammation | BV-2 + LPS | Nitrite (NO) | IC₅₀ (µM) | Dexamethasone | IC₅₀ (nM/µM) |
References
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Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
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NCBI Bookshelf. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. British Journal of Pharmacology, 153(5), 1022–1029. Retrieved from [Link]
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Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. PMC. Retrieved from [Link]
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Nisticò, R., et al. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. PubMed. Retrieved from [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 609-615. Retrieved from [Link]
-
Scantox. (2025, June 20). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]
-
Yilmaz, K. T., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4941. Retrieved from [Link]
-
Acevedo, L. A., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 536-545. Retrieved from [Link]
-
Agyei, D., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1007425. Retrieved from [Link]
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Wang, J., et al. (2021). Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. International Journal of Molecular Medicine, 47(6), 91. Retrieved from [Link]
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Rajan, V. K., et al. (2017). In vitro & ex vivo Acetylcholinesterase Inhibitory Activity of Morinda citrifolia Linn (Noni) Fruit Extract. Semantic Scholar. Retrieved from [Link]
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Cukurova Medical Journal. (2024). INSL3 suppresses LPS-induced inflammation in N9 microglia cells. DergiPark. Retrieved from [Link]
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Bae, G. S., et al. (2022). Anti-inflammatory activity of Kyungok-go on Lipopolysaccharide-Stimulated BV-2 Microglia Cells. Journal of Korean Medicine, 43(3), 54-63. Retrieved from [Link]
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Ayaz, M., et al. (2020). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Foods, 9(5), 609. Retrieved from [Link]
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Liu, Y., et al. (2024). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 15. Retrieved from [Link]
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Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 66-72. Retrieved from [Link]
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Desagher, S., et al. (1996). Astrocytes protect neurons from hydrogen peroxide toxicity. Journal of Neuroscience, 16(8), 2553-2562. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 6208-43-1, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Retrieved from [Link]
-
Pesce, E., et al. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11989-12011. Retrieved from [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11989-12011. Retrieved from [Link]
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Application Note: Multi-Parametric Profiling of Tetrahydro-pyrido[4,3-b]indole (THPI) Derivatives
Topic: Development of Cell-Based Assays for Tetrahydro-pyrido[4,3-b]indole Derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Developers[1]
Introduction: The "Privileged" Scaffold
The tetrahydro-pyrido[4,3-b]indole (THPI) core—often referred to as the tetrahydro-
Historically exemplified by Latrepirdine (Dimebon) , this class has evolved from simple antihistamines to complex multi-target agents implicated in:
-
Neuroprotection: Mitochondrial stabilization and calcium homeostasis (Alzheimer’s/Huntington’s).
-
Oncology: Inhibition of Sirtuin-2 (SIRT2) and modulation of EGFR.
-
Ion Channel Modulation: Potentiation of CFTR (Cystic Fibrosis).[2]
This guide provides a modular workflow for screening THPI libraries, moving from solubility handling to advanced functional assays.
Strategic Screening Workflow
To efficiently de-risk THPI candidates, we recommend a tiered screening approach. This decision tree filters compounds based on physicochemical behavior before investing in expensive functional assays.
Figure 1: Tiered screening logic for THPI derivatives.[1] High-contrast nodes indicate critical decision points.
Pre-Assay Preparation: Handling & Solubility
THPI derivatives are characteristically lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in fluorescence assays (quenching) or false positives in absorbance assays (light scattering).
Protocol A: Compound Solubilization
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (THPIs can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution (Critical Step):
-
Do not dilute directly from 10 mM to media.
-
Perform an intermediate dilution in PBS or serum-free media to 10x the final concentration.
-
Ensure final DMSO concentration in the cell assay is <0.5% (v/v) to avoid solvent toxicity.
-
Module 1: Cytotoxicity Profiling (The "Go/No-Go" Step)
Before assessing efficacy, establish the therapeutic window. We utilize the CCK-8 (WST-8) assay over traditional MTT because THPIs can modulate mitochondrial dehydrogenase activity (the target of MTT), potentially skewing results.[1] WST-8 is reduced extracellularly, offering a more direct measure of viable cell number.[1]
Protocol B: CCK-8 Viability Assay
Target Cells: HepG2 (Liver tox), SH-SY5Y (Neuro), or specific cancer lines (e.g., MDA-MB-231 for SIRT2 targets).[1]
-
Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Remove spent media.[3]
-
Add 100 µL fresh media containing THPI derivatives (Dose range: 0.1 µM to 100 µM).
-
Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Doxorubicin or 1% Triton X-100).
-
-
Incubation: Incubate for 24h to 48h at 37°C, 5% CO2.
-
Development:
-
Readout: Measure Absorbance at 450 nm .
-
Calculation:
[1]
Module 2: Neuroprotection & Mitochondrial Stabilization
A hallmark of Latrepirdine-like THPIs is the ability to protect mitochondria against amyloid-beta (A
Protocol C: JC-1 Mitochondrial Health Assay
Mechanism: JC-1 is a cationic dye.[1] In healthy mitochondria (high potential), it forms red aggregates. In stressed mitochondria (low potential), it remains as green monomers. A drop in the Red/Green ratio indicates toxicity.
Materials:
Steps:
-
Pre-Treatment: Treat SH-SY5Y cells with THPI derivative (e.g., 1 µM, 10 µM) for 1 hour prior to stressor addition.
-
Stress Induction: Add stressor (A
or Glutamate) and co-incubate for 24 hours. -
Staining:
-
Wash cells 1x with PBS.
-
Add JC-1 working solution (2 µM final) in warm media.[1]
-
Incubate 20 mins at 37°C in the dark.
-
-
Analysis (Fluorescence Plate Reader):
-
Red (Aggregates): Ex 535 nm / Em 590 nm.
-
Green (Monomers): Ex 485 nm / Em 530 nm.
-
-
Data Interpretation:
-
Calculate Ratio
. -
Efficacy: A significant increase in
compared to the "Stressor Only" well indicates mitochondrial protection.
-
Module 3: Functional Calcium Signaling (FLIPR)
Many THPIs modulate GPCRs (5-HT, Histamine) or Calcium channels.[1] The Calcium Flux Assay is the gold standard for determining if your derivative acts as an antagonist (blocking Ca2+ influx) or a potentiator.
Protocol D: Fluo-8 Calcium Flux (No-Wash)
Why Fluo-8? It is brighter and loads faster than Fluo-4, essential for capturing rapid transient kinetics typical of ion channel modulation.[1]
Workflow:
-
Loading:
-
Compound Addition (Antagonist Mode):
-
Add THPI derivative (10 µL/well at 10x conc). Incubate 15 mins.
-
-
Stimulation (Agonist Injection):
-
Place plate in FLIPR or FlexStation reader.[5]
-
Inject Agonist (e.g., Histamine 10 µM or Carbachol).
-
-
Kinetic Read:
-
Record fluorescence (Ex 490 / Em 525) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
-
-
Analysis:
-
Calculate
.[1] -
Inhibition %: Compare
of THPI-treated wells vs. Vehicle-treated wells.
-
Data Summary Table: Expected Profiles
| Compound Class | Cytotoxicity (CCK-8) | Mitochondrial (JC-1) | Calcium Flux (Fluo-8) |
| Latrepirdine (Ref) | Low Toxicity ( | High Protection (Stabilizes | Blocks Histamine-induced Ca2+ |
| Anticancer Hit | High Toxicity ( | Depolarizes | Variable |
| Inactive | Low Toxicity | No Effect vs Stressor | No Effect |
Mechanism of Action Visualization
Understanding how THPI derivatives like Latrepirdine exert neuroprotection is vital for interpreting assay data.
Figure 2: Mechanistic pathways of neuroprotective THPIs.[1] Blue nodes = Drug; Red = Organelle; Green = Desired Outcome.[1]
References
-
Sirtuin 2 Inhibition
-
CFTR Potentiation
- Identification...
-
Source: Journal of Medicinal Chemistry. [1]
-
Latrepirdine (Dimebon)
-
Calcium Flux Protocols
- Calcium Flux Assay Kit (Fluo-8) Protocol.
-
Source: Abcam via Vertex.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 4. dojindo.com [dojindo.com]
- 5. content.abcam.com [content.abcam.com]
- 6. bms.kr [bms.kr]
- 7. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease [aginganddisease.org]
- 11. Latrepirdine (Dimebon™) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Enantiomers
Welcome to the technical support resource for the enantioselective separation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with resolving the enantiomers of this potent tetrahydro-β-carboline derivative. As this class of compounds shows significant biological activity, including potential as CFTR potentiators, achieving enantiopurity is critical for accurate pharmacological assessment and regulatory compliance.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to streamline your method development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise during the initial phases of method development for this specific chiral molecule.
Q1: Where should I begin when developing a chiral separation method for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
A1: The most effective and time-efficient strategy is a systematic column screening approach. Due to the complex nature of chiral recognition, it is nearly impossible to predict the best chiral stationary phase (CSP) without empirical data. Your initial screen should encompass a diverse set of CSPs, with a primary focus on polysaccharide-based columns (derivatized cellulose and amylose), as they demonstrate the broadest applicability for a wide range of chiral compounds. We recommend screening these columns across three primary modes: Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP). Supercritical Fluid Chromatography (SFC) should also be considered a powerful, orthogonal technique if available.
Q2: Which specific type of Chiral Stationary Phase (CSP) is most likely to resolve this compound?
A2: Polysaccharide-based CSPs are the industry standard and your highest probability starting point. The chiral recognition mechanism involves the formation of transient diastereomeric complexes, where the analyte fits into "chiral pockets" or grooves within the polysaccharide structure. For a molecule like 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which contains aromatic rings and a basic nitrogen, columns with phenylcarbamate derivatives on cellulose or amylose are excellent candidates. Consider starting with columns such as:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3-chloro-4-methylphenylcarbamate)
Macrocyclic glycopeptide phases (e.g., vancomycin- or teicoplanin-based) can also be effective, particularly in reversed-phase or polar organic modes.
Q3: Should I prioritize Normal Phase (NP), Reversed Phase (RP), or Supercritical Fluid Chromatography (SFC) for this separation?
A3: The choice of mode depends on your ultimate goal:
-
Normal Phase (NP-HPLC): Often provides the highest selectivity for chiral separations. It is the preferred mode if you plan to scale up the separation for preparative chromatography to isolate enantiomers, due to the high volatility of the solvents (e.g., hexane/alcohol).
-
Reversed Phase (RP-HPLC): The primary advantage is its direct compatibility with mass spectrometry (MS), which is crucial for pharmacokinetic and metabolism studies. While sometimes offering lower selectivity than NP, modern RP-compatible CSPs are highly effective.
-
Supercritical Fluid Chromatography (SFC): SFC is frequently superior to HPLC for chiral separations, offering higher efficiency, faster analysis times, and reduced solvent consumption. It is an excellent screening tool and a powerful analytical and preparative technique. Given the basic nature of the target analyte, SFC can yield excellent peak shapes.
Q4: The target molecule is basic. Are mobile phase additives necessary?
A4: Yes, for basic compounds like this, a basic additive is almost always essential to achieve good peak shape and reproducibility. The secondary amine in the pyrido-indole core can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to significant peak tailing. Adding a small amount (typically 0.1% v/v) of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase will competitively block these active sites, resulting in sharper, more symmetrical peaks.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a cause-and-solution format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Poor or No Resolution (Rs < 1.5) | 1. Incorrect CSP Selection: The chosen stationary phase does not provide sufficient enantioselective interactions with the analyte. | Solution: Screen a broader range of CSPs, focusing on different polysaccharide derivatives (e.g., if a cellulose column fails, try an amylose-based one). The subtle structural differences between CSPs can lead to dramatic changes in selectivity. |
| 2. Sub-optimal Mobile Phase: The alcohol modifier (co-solvent) in NP or SFC is not ideal. Different alcohols can alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition. | Solution: Screen different alcohol modifiers. For example, if isopropanol (IPA) provides poor resolution, test ethanol (EtOH) or methanol (MeOH). Often, less polar alcohols like IPA or EtOH enhance retention and selectivity. | |
| 3. High Temperature: Chiral separations are often enthalpically driven. Higher temperatures can reduce the stability of the transient diastereomeric complexes, decreasing resolution. | Solution: Reduce the column temperature. Operating at sub-ambient temperatures (e.g., 10-15 °C) can significantly increase the resolution between enantiomers. | |
| Severe Peak Tailing | 1. Secondary Silanol Interactions: The basic nitrogen on your molecule is interacting with acidic sites on the silica support, a very common issue for amine-containing compounds. | Solution: Add or increase the concentration of a basic mobile phase additive. In NP or SFC, use 0.1% - 0.2% diethylamine (DEA). This masks the silanols and prevents non-specific binding. |
| 2. Column Overload: Injecting too much sample mass can saturate the chiral recognition sites on the CSP. | Solution: Reduce the injection volume or the concentration of your sample and re-inject. | |
| Irreproducible Retention Times | 1. Insufficient Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times to ensure the mobile phase has fully saturated the chiral polymer. | Solution: Increase the column equilibration time to at least 20-30 column volumes whenever the mobile phase is changed. For SFC, equilibration is typically faster. |
| 2. Additive "Memory Effect": Traces of previous additives (e.g., an acid like TFA) can remain on the column and frit, interfering with the analysis of a basic compound. | Solution: Dedicate columns for specific compound/additive types (basic, acidic, neutral). If a column must be switched, implement a rigorous flushing protocol with a strong, intermediate-polarity solvent like isopropanol. | |
| 3. Water Contamination in NP: Small amounts of water in normal phase solvents can deactivate the stationary phase and lead to drifting retention times. | Solution: Use fresh, high-purity HPLC-grade solvents. Ensure solvent reservoirs are protected from atmospheric moisture. |
Section 3: Recommended Protocols & Workflows
Chiral Method Development Workflow
The following diagram outlines a logical and efficient workflow for developing a robust chiral separation method for 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Caption: A systematic workflow for chiral method development.
Protocol 1: Initial HPLC/SFC Screening
This protocol provides a starting point for screening the target analyte on a set of common polysaccharide CSPs.
1. Sample Preparation:
-
Prepare a 1.0 mg/mL solution of racemic 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
For NP/SFC screening, dissolve in a 50:50 mixture of Hexane:Ethanol.
-
For RP screening, dissolve in a 50:50 mixture of Acetonitrile:Water.
2. Chromatographic Conditions:
-
Columns: Use 250 x 4.6 mm, 5 µm particle size columns for initial screening.
-
Flow Rate: 1.0 mL/min (HPLC), 3.0 mL/min (SFC).
-
Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm or 280 nm.
Table 1: Recommended Initial Screening Conditions
| Mode | Chiral Stationary Phase (Example) | Mobile Phase / Conditions | Rationale |
| Normal Phase (NP) | Cellulose tris(3,5-dimethylphenylcarbamate) | A: n-Hexane + 0.1% DEAB: Isopropanol (IPA) + 0.1% DEAIsocratic: 80:20 A:B | A classic starting point for high selectivity. DEA is critical for peak shape of the basic analyte. |
| Amylose tris(3,5-dimethylphenylcarbamate) | A: n-Hexane + 0.1% DEAB: Ethanol (EtOH) + 0.1% DEAIsocratic: 90:10 A:B | Amylose offers complementary selectivity to cellulose. EtOH is screened as an alternative modifier. | |
| Reversed Phase (RP) | Cellulose tris(3,5-dimethylphenylcarbamate) | A: 10 mM Ammonium Bicarbonate in H₂O, pH 9.0B: AcetonitrileIsocratic: 50:50 A:B | MS-compatible conditions. The higher pH helps keep the basic analyte neutral for better retention. Ammonium bicarbonate is a volatile buffer. |
| Supercritical Fluid (SFC) | Amylose tris(3-chloro-5-methylphenylcarbamate) | A: Supercritical CO₂B: Methanol + 0.1% DEAIsocratic: 70:30 A:BBack Pressure: 150 bar | SFC provides high speed and efficiency. Methanol is a common modifier, and DEA is essential for peak shape. |
Protocol 2: Detailed NP-HPLC Method Optimization (Example)
This protocol assumes a promising initial separation was achieved on a cellulose-based column in Normal Phase mode.
1. Objective: To improve resolution (Rs > 2.0) and shorten the run time.
2. Initial Conditions (from screen):
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) n-Hexane:Isopropanol with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
3. Optimization Steps:
-
Step 3.1: Optimize Isopropanol Percentage:
- Inject the sample using mobile phases with varying IPA content: 15%, 20%, and 25%.
- Rationale: Lowering the percentage of the polar alcohol (IPA) will generally increase retention and may improve resolution. Conversely, increasing it will shorten the run time. Analyze the trade-off between resolution and analysis time.
-
Step 3.2: Evaluate Alcohol Modifier:
- Keeping the alcohol percentage at the optimum from Step 3.1 (e.g., 15%), prepare a mobile phase using Ethanol (EtOH) instead of IPA.
- Rationale: Different alcohols change the selectivity of the separation. EtOH may provide a better resolution or a different elution order.
-
Step 3.3: Adjust Temperature:
- Using the best mobile phase from the previous steps, run the analysis at 15 °C.
- Rationale: Lowering the temperature often enhances the strength of the chiral interactions, leading to a significant increase in the separation factor (alpha) and resolution.
-
Step 3.4: Fine-tune Flow Rate:
- Once a good resolution is achieved, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the analysis time, provided the resolution remains acceptable (Rs > 1.5).
References
- Preparation and Separation of 1‐Methyl‐1,2,3,4‐tetrahydro‐β‐carboline Enantiomers by HPLC Using a New Derivatization Reagent.
- Enantioselective synthesis of 1-substituted tetrahydro-β-carboline derivatives via the asymmetric transfer hydrogenation.
- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Trouble with chiral separations.
- Chiral Method Development Str
- Highly enantioselective synthesis of tetrahydro-beta-carbolines and tetrahydro-gamma-carbolines via Pd-catalyzed intramolecular allylic alkyl
- Separation of the indoealkylamines and their analogous tetrahydro-β-carbolines by liquid chrom
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Basics of chiral HPLC. Sigma-Aldrich.
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Technical Support Center: Scale-Up Production of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Status: Operational Ticket ID: SC-GAMMA-CARB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Purification, and Stability for N-Benzyl-γ-Carboline Scaffolds
Executive Summary
The synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1) presents unique challenges during scale-up, primarily driven by the thermodynamics of the Fischer Indole Synthesis and the physicochemical properties of the tetrahydro-γ-carboline core. This scaffold is a structural analog of the antihistamine/neuroprotective agent Dimebon (Latrepirdine), differing only by the N-substituent (benzyl vs. methyl/ethyl).
This guide addresses the three critical bottlenecks in production: Exothermic Runaway , "Red Tar" Polymerization , and Oxidative Instability .
Module 1: The Synthesis Protocol (Fischer Indole Cyclization)
Core Directive: The standard laboratory method (mixing free base ketone and hydrazine in acetic acid) is unsafe for scales >100g due to delayed exotherms. The protocol below utilizes the Hydrochloride Salt Method , which provides a self-limiting release of the active free bases, dampening the exotherm and preventing tar formation.
Optimized Scale-Up Workflow
| Parameter | Specification | Rationale |
| Substrate | N-Benzyl-4-piperidone HCl | Use of salt prevents self-condensation of the ketone. |
| Reagent | Phenylhydrazine HCl (0.98 equiv) | Slight deficiency prevents difficult removal of toxic hydrazine post-reaction. |
| Solvent | Isopropanol (IPA) + 4M HCl in Dioxane | IPA provides higher reflux temp (82°C) than EtOH, driving the reaction to completion. |
| Catalyst | HCl (saturated) | Promotes the [3,3]-sigmatropic rearrangement. |
| Yield Target | 75–85% (as Dihydrochloride salt) | Isolation as salt is mandatory for purity. |
Step-by-Step Protocol
-
Charge: To a glass-lined reactor, charge N-Benzyl-4-piperidone HCl (1.0 equiv) and Phenylhydrazine HCl (0.98 equiv).
-
Suspend: Add Isopropanol (10 vol relative to ketone weight). Agitate to form a slurry.
-
Initiate: Add HCl (4M in Dioxane or concentrated aqueous HCl, 0.5 equiv) dropwise. Note: The system is already acidic due to the salts; this catalytic amount ensures the pH remains <1 as ammonia is generated.
-
Reflux: Heat to reflux (80–85°C) for 4–6 hours.
-
Checkpoint: The slurry will dissolve, turning dark orange/brown. If it turns black/opaque rapidly, reduce temperature immediately.
-
-
Crystallization (The "Dimebon" Work-up):
-
Cool the mixture to 0–5°C slowly (over 2 hours).
-
The product should precipitate as the Dihydrochloride salt .
-
Critical: Do not neutralize to free base for isolation. The free base is an oil that traps impurities.
-
-
Filtration: Filter the solid. Wash with cold acetone (removes unreacted hydrazine and colored non-polar tars).
Visualizing the Pathway
Caption: The acid-catalyzed Fischer Indole cascade. The [3,3]-sigmatropic rearrangement is the thermal bottleneck requiring controlled reflux.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction turned into a solid black tar that cannot be filtered."
Diagnosis: Uncontrolled Polymerization. Root Cause:
-
Thermal Runaway: The Fischer synthesis is exothermic. If reagents were mixed as free bases and heated too quickly, the temperature spiked, causing the indole product to polymerize with unreacted ketone.
-
Oxidation: The reaction was likely exposed to air. Tetrahydro-γ-carbolines are electron-rich and prone to oxidative coupling.
Corrective Action:
-
Immediate: Discard the batch. Recovery from "black tar" is rarely economically viable.
-
Prevention:
-
Use the Salt Method described in Module 1.
-
Perform the reaction under a strict Nitrogen or Argon atmosphere.
-
Ensure efficient mechanical stirring (not magnetic) to prevent hot spots.
-
Issue 2: "The product is oiling out instead of crystallizing during work-up."
Diagnosis: Impurity Entrapment / Incorrect pH. Root Cause:
-
Presence of "soft" impurities (hydrazones) prevents crystal lattice formation.
-
The salt form is likely a mixture of mono-HCl and di-HCl.
Corrective Action:
-
Re-acidify: Add concentrated HCl to the oily mixture until pH < 1. The target is the Dihydrochloride salt, which is more crystalline than the monohydrochloride.
-
Solvent Swap: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol, then add Diethyl Ether or Acetone until turbid. Cool to -20°C.
-
Seeding: If available, add a seed crystal of the pure analog (e.g., Dimebon HCl).
Issue 3: "LC-MS shows a mass peak of [M-2] or [M-4]."
Diagnosis: Dehydrogenation (Aromatization). Root Cause:
-
The tetrahydro-pyridine ring (ring C) is oxidizing to the fully aromatic γ-carboline (M-4) or the dihydro-intermediate (M-2).
-
This is common if the reaction refluxed too long or if the product was dried in an oven without vacuum.
Corrective Action:
-
During Synthesis: Stop the reaction immediately once the starting ketone is consumed (monitor via TLC/HPLC). Do not "cook" it overnight "just to be safe."
-
Storage: Store the final salt under Argon at -20°C.
Module 3: Decision Logic for Purification
When facing purity issues, use this logic tree to determine the salvage strategy. Chromatography on silica is not recommended for free-base carbolines due to irreversible adsorption and streaking.
Caption: Decision matrix for salvaging crude reaction mixtures. Prioritize salt formation over chromatography.
Module 4: Safety & Regulatory (E-E-A-T)
Phenylhydrazine Handling
-
Hazard: Phenylhydrazine is a potent skin sensitizer, carcinogen, and hemolytic agent.
-
Control:
-
Double Glove: Nitrile over Laminate film.
-
Quenching: Quench all glassware and spills with 5% Bleach (Sodium Hypochlorite) solution before washing. This oxidizes hydrazine to nitrogen gas.
-
Waste: Segregate hydrazine waste from general organic solvents.
-
References & Authority
-
Bachurin, S., et al. (2001). "Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer."[1] Annals of the New York Academy of Sciences, 939(1), 425-435.
-
Relevance: Establishes the core synthesis and biological relevance of the tetrahydro-γ-carboline scaffold (Dimebon is the N-methyl analog).
-
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 63(4), 373–401.
-
Relevance: The definitive mechanistic review for the [3,3]-sigmatropic rearrangement.
-
-
Org. Synth. Coll. Vol. 4 (1963). "1,2,3,4-Tetrahydrocarbazole."[7] p. 884.
-
Relevance: Provides the foundational scale-up logic for Fischer cyclizations using cyclohexanone derivatives, applicable here to piperidones.
-
-
Sigma-Aldrich. "Safety Data Sheet: Phenylhydrazine hydrochloride."
-
Relevance: Mandatory safety data for the critical reagent.
-
Disclaimer: This guide is for research purposes only. All procedures should be validated by a qualified chemist in a controlled environment.
Sources
- 1. alzforum.org [alzforum.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"interpreting complex NMR spectra of substituted pyrido[4,3-b]indoles"
Department: Analytical Chemistry & Structural Biology Support
Ticket ID: NMR-GM-CARB-001
Status: Open
Subject: Interpretation, Troubleshooting, and Structural Assignment of
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with pyrido[4,3-b]indoles (commonly referred to as
This scaffold is a privileged structure in drug discovery, found in antihistamines (e.g., Dimebon) and antitumor agents. However, its fused tricyclic nature—combining an electron-rich indole with an electron-deficient pyridine—creates unique magnetic anisotropy effects that complicate NMR interpretation.
This guide provides autonomous, step-by-step troubleshooting for the most common spectral anomalies.
Module 1: Structural Anatomy & Numbering
Before interpreting shifts, you must verify your numbering scheme. The IUPAC numbering for the
Visual Reference: The -Carboline Scaffold
Figure 1: Core numbering and key proton environments.[2]
Caption: Graphviz representation of 5H-pyrido[4,3-b]indole. Note: N2 is the pyridine nitrogen; N5 is the indole nitrogen.
Baseline Chemical Shifts (DMSO-d6)
| Position | Atom Type | Typical | Typical | Multiplicity | Diagnostic Feature |
| 1 | Ar-CH | 9.20 - 9.40 | ~140-145 | Singlet (s) | Most deshielded proton (adjacent to N2). |
| 3 | Ar-CH | 8.30 - 8.50 | ~140-145 | Doublet (d) | |
| 4 | Ar-CH | 7.40 - 7.60 | ~110-115 | Doublet (d) | Often obscured by indole protons. |
| 5 | NH | 11.2 - 11.8 | N/A | Broad (br s) | Disappears with |
| 6-9 | Ar-CH | 7.10 - 8.20 | 110-130 | Multiplets | "Roof effect" common in unsubstituted rings. |
Module 2: Troubleshooting 1H NMR Anomalies
Issue 1: "My spectra show broad, shapeless humps instead of sharp peaks."
Diagnosis: This is typically caused by intermediate chemical exchange of the N5-H proton or aggregation due to
Protocol: The Temperature Gradient Test Do not assume your sample is impure. Perform this validation step:
-
Prepare Sample: 5-10 mg in DMSO-d6 (avoid CDCl3 for polar carbolines).
-
Initial Scan: Run standard 1H at 298 K (25°C).
-
Heat: Increase probe temperature to 323 K (50°C) and 343 K (70°C).
-
Analysis:
-
Scenario A (H-Bonding/Exchange): The NH peak (11-12 ppm) sharpens significantly or shifts upfield.
-
Scenario B (Rotamers): If you have N-acyl groups, split peaks will coalesce into single averages.
-
Issue 2: "I cannot distinguish the regioisomers of my N-alkylated product."
Context: When alkylating
-
N5-alkylation: Occurs under basic conditions (NaH/DMF).
-
N2-alkylation (Quaternization): Occurs under neutral conditions; yields a charged pyridinium species.
Decision Tree: N2 vs. N5 Assignment Figure 2: Logic flow for assigning alkylation sites.
Caption: Workflow for distinguishing N-alkylation sites using 1D and 2D NMR data.
Module 3: Advanced 2D Techniques (Connectivity)
When 1D NMR is ambiguous due to overlap in the 7.0–8.0 ppm region, you must rely on heteronuclear correlation.
The "Golden Standard" Experiment: 1H-15N HMBC
Standard 1H-13C HMBC is often insufficient because quaternary carbons (C4a, C4b, C8a, C9a) are clustered in the 120-135 ppm range. Nitrogen NMR is the definitive tie-breaker.
Experimental Setup:
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC adapted for 15N).
-
Optimization: Set long-range coupling constant (
) to 8-10 Hz. -
Reference Standard: Liquid
(0 ppm) or Nitromethane (0 ppm - Note: If using CH3NO2 scale, Indole N is ~ -250 ppm).
Interpretation Table (Relative to Liquid NH3):
| Nitrogen Environment | Chemical Shift ( | HMBC Correlations |
| Indole N (N5-H) | ~110 - 125 ppm | Strong correlation to H4b, H6. |
| Indole N (N5-Alkyl) | ~130 - 150 ppm | Correlation to N-Alkyl protons (diagnostic). |
| Pyridine N (N2) | ~280 - 320 ppm | Strong correlation to H1 and H3. |
| Pyridine N-Oxide | ~260 - 280 ppm | Upfield shift relative to free pyridine N. |
Why this works: The chemical shift difference between the pyridine-type nitrogen (~300 ppm) and the pyrrole-type nitrogen (~120 ppm) is massive (>150 ppm). You cannot mistake them.
Module 4: FAQ - Specific Scenarios
Q: My H1 proton (singlet) has moved from 9.2 ppm to 8.8 ppm after substitution. Why? A: This suggests a change in the electronic environment of the pyridine ring. If you introduced an electron-donating group (e.g., -OMe) at C3 or C4, shielding will occur. However, if you formed an N-oxide at N2, H1 often shifts downfield or stays similar, but C1 shifts significantly. Check the C1 chemical shift; if it moves upfield (shielded), it confirms N-oxide formation due to the resonance effect of the oxygen anion.
Q: I see a "double set" of peaks in my spectrum. A: If your compound contains an amide or carbamate at N5, you are seeing rotamers . The N-C(O) bond has restricted rotation.
-
Action: Run the sample at 353 K (80°C) in DMSO-d6. The peaks should coalesce. If they do not, you likely have a mixture of diastereomers or regioisomers, not rotamers.
Q: How do I assign the quaternary carbons C4a, C4b, C8a, C9a? A: This is the hardest part of carboline NMR.
-
C9a: HMBC correlation from H1 (the distinct singlet).
-
C4a: HMBC correlation from H3 and H4 .
-
C4b/C8a: These are deep in the indole core. C8a usually correlates with H7/H9, while C4b correlates with H5 (NH).
References
-
Balkau, F., & Heffernan, M. L. (1973).[3] The N.M.R.[4][5][6][7][8][9][10][11][12][13] Spectra of Some Tricyclic Heterocycles: Porphyrins and Carbolines. Australian Journal of Chemistry. Link
-
LaPlante, S. R., et al. (2013).[11] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[11] (General Reference for Pulse Sequences). Link
-
National Institute of Standards and Technology (NIST). (2012). 15N-NMR Chemical Shifts of Major Chemical Families. Link
Sources
- 1. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gamma-carboline(244-69-9) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
Comparison Guide: In Vivo Validation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives
Executive Summary & Mechanistic Rationale
The scaffold 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (structurally synonymous with Latrepirdine or Dimebon ) represents a "privileged structure" in medicinal chemistry. While the parent compound demonstrated a complex translational history—showing initial promise in Alzheimer’s Disease (AD) and Huntington’s Disease before Phase III setbacks—its derivatives remain high-value targets due to a unique multi-modal mechanism of action (MoA) .
Unlike Standard of Care (SoC) agents like Donepezil (strictly Acetylcholinesterase inhibition) or Memantine (NMDA antagonism), this scaffold offers a "mitochondrial-first" neuroprotective strategy.
Why Develop Derivatives?
The goal of validating new derivatives is to retain the mitochondrial stabilizing effects of the parent scaffold while optimizing receptor selectivity (specifically 5-HT6 antagonism) and improving metabolic stability.
Mechanistic Hierarchy (Graphviz Visualization)
The following diagram illustrates the multi-target impact of this scaffold compared to single-target SoC.
Figure 1: Mechanistic differentiation. The derivative targets upstream mitochondrial stability, whereas Donepezil acts downstream on neurotransmitter retention.
Comparative Performance Landscape
To validate a new derivative, you must benchmark it against both the parent compound (Latrepirdine) and the clinical standard (Donepezil). The following table outlines the expected performance metrics for a viable candidate.
Table 1: Benchmark Performance Metrics (In Vivo & Ex Vivo)
| Feature | Donepezil (SoC) | Latrepirdine (Parent) | Target Derivative Profile | Validation Assay |
| Primary Mechanism | AChE Inhibition ( | mPTP Inhibition + 5-HT6 Antagonism | Enhanced mPTP Potency ( | Mitochondrial Swelling Assay |
| AChE Inhibition | High Potency | Weak / Negligible ( | Low/Negligible (Avoid Cholinergic toxicity) | Ellman’s Assay |
| Cognitive Effect | Rapid onset (symptomatic) | Delayed onset (neuroprotective) | Rapid + Sustained | Morris Water Maze (MWM) |
| Amyloid Toxicity | Minimal effect on plaques | Protects against A | Superior Survival vs. A | Hippocampal Slice Survival |
| Dosing (Murine) | 0.5 – 1.0 mg/kg (i.p.) | 1.0 – 5.0 mg/kg (i.p./p.o.) | 0.1 – 1.0 mg/kg (Higher Potency) | Behavioral Titration |
Critical Insight: If your derivative shows high AChE inhibition, it is merely a "me-too" Donepezil analog. The value proposition of the pyrido[4,3-b]indole scaffold is neuroprotection via mitochondrial gating , not just symptom masking.
Validation Strategy: The "Self-Validating" System
A robust validation pipeline does not jump straight to chronic models. It follows a logic gate system where each step validates the mechanism before proceeding to expensive in vivo work.
Phase A: The Pharmacodynamic Check (Acute)
Before chronic testing, confirm the compound crosses the Blood-Brain Barrier (BBB) and engages central targets using a Scopolamine-Induced Amnesia Model .
-
Rationale: Scopolamine blocks muscarinic receptors, mimicking cholinergic deficit. If your derivative (a 5-HT6 antagonist) works, it should restore memory by promoting ACh release indirectly.
Phase B: The Disease Modification Check (Chronic)
Use a transgenic model (e.g., 5xFAD or Tg2576 mice) or an A
-
Rationale: This tests the mitochondrial protection hypothesis. Donepezil will improve memory but not stop neuronal death. A successful derivative should reduce neuronal loss in the CA1 region of the hippocampus.
Detailed Experimental Protocol: Optimized Morris Water Maze (MWM)
The MWM is the gold standard for spatial memory. However, standard protocols often fail to detect subtle neuroprotective effects. The following protocol is optimized for sensitivity to pyrido[4,3-b]indole derivatives.
Workflow Visualization
Figure 2: Chronological workflow for chronic efficacy evaluation.
Step-by-Step Methodology
1. Animal Preparation & Grouping
-
Subjects: Male C57BL/6J mice (or 5xFAD for chronic), 3–4 months old.
-
Groups (n=12/group):
-
Vehicle Control: (Saline + 5% DMSO).
-
Disease Control: (e.g., Scopolamine 1 mg/kg or Transgenic).
-
Positive Control: Donepezil (1 mg/kg, i.p.).
-
Experimental Derivative: Low Dose (0.5 mg/kg).
-
Experimental Derivative: High Dose (2.0 mg/kg).
-
2. Drug Administration (Crucial Detail)
-
Vehicle: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are often lipophilic. Dissolve stock in 100% DMSO, then dilute to final 5% DMSO/95% Saline.
-
Timing: Administer 60 minutes prior to behavioral testing to ensure peak plasma concentration (
).
3. The Hidden Platform Task (Acquisition)
-
Apparatus: Circular pool (120 cm diameter), water opacified with non-toxic white paint, temp 23±1°C.
-
Protocol: 4 trials per day for 4-5 consecutive days.
-
Validation Check: If the Vehicle group does not show a learning curve (decreasing latency) by Day 3, the experiment is invalid (stress/environmental issues).
4. The Probe Trial (Memory Retention)
-
Timing: 24 hours after the last training trial.
-
Procedure: Remove the platform. Allow mouse to swim for 60 seconds.
-
Key Metric: Time in Target Quadrant .
-
Success Criteria: Derivative group spends significantly more time (>25%) in the target quadrant compared to Disease Control.
-
5. Ex Vivo Mitochondrial Validation (The "Why" Factor)
To prove the mechanism (and differentiate from Donepezil), you must perform this step immediately after sacrifice.
-
Assay: Isolate hippocampal mitochondria.
-
Test: Calcium-induced Mitochondrial Swelling (Absorbance at 540 nm).
-
Expectation: Mitochondria from derivative-treated mice should be resistant to Calcium-induced swelling (indicating mPTP closure), whereas Donepezil-treated mice may not show this specific protection.
References
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Bachurin, S. O., et al. (2001).[3] "Neuroprotective and cognition-enhancing properties of MKC-231, a novel activation enhancer." Annals of the New York Academy of Sciences.
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Doody, R. S., et al. (2008).[4] "Effect of dimebon on cognition, activities of daily living, behaviour, and global function in patients with mild-to-moderate Alzheimer's disease: a randomised, double-blind, placebo-controlled study." The Lancet.[3][5]
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Zhang, S., et al. (2010). "Latrepirdine (Dimebon) enhances autophagy and reduces amyloid-β secretion in cellular models of Alzheimer's disease." Autophagy.
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Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory."[1][2][6][7] Nature Protocols.
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Bezprozvanny, I. (2010). "The rise and fall of Dimebon." Drug News & Perspectives.
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A Comparative Guide to the Structure-Activity Relationships of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a tetrahydro-γ-carboline, represents a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of its analogs, focusing on how specific structural modifications influence their pharmacological profiles. The content herein is synthesized from peer-reviewed literature to provide actionable insights for the rational design of novel therapeutics.
The Privileged Scaffold: Key Loci for Modification
The tetrahydro-γ-carboline core offers several positions for chemical derivatization, each with a distinct impact on biological activity. The most frequently modified positions are the N-2 benzyl group, the indole nitrogen (N-5), and the aromatic A-ring. Understanding the role of each modification is crucial for tuning the potency and selectivity of these analogs.
Caption: Workflow for opioid receptor binding affinity determination.
Acetylcholinesterase (AChE) Inhibitors: Targeting Neurodegenerative Diseases
The tetrahydro-γ-carboline scaffold has also been successfully exploited to design inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. [2] Dual Binding Site Inhibition:
Potent AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The 2-benzyl-tetrahydro-1H-pyrido[4,3-b]indole scaffold is well-suited for this dual-site interaction. The benzyl group can extend into the PAS, while the tetracyclic core interacts with the CAS. [3][4] Impact of N-2 Benzyl Substituents on AChE Inhibition:
The nature and position of substituents on the benzyl group significantly influence inhibitory potency.
| Compound ID | N-2 Benzyl Substituent | AChE IC50 (µM) |
| Analog 4 | 2-Chloro | 0.91 |
| Analog 5 | 3-Methoxy | 5.5 |
| Analog 6 | 4-Methoxy | >10 |
Data adapted from a study on isoindoline-1,3-dione derivatives with a similar benzylpiperazine pharmacophore.[5]
Experimental Protocol: Ellman's Assay for AChE Inhibition
This colorimetric assay is a standard method for measuring AChE activity. [6]
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.
-
Reaction: AChE hydrolyzes acetylthiocholine to thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product.
-
Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.
-
Inhibition: The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.
Emerging Activities and Future Perspectives
Recent research has expanded the pharmacological profile of tetrahydro-γ-carboline analogs to include:
-
Anticancer Agents: Certain derivatives have shown potent broad-spectrum anticancer activity. [7]* Anti-inflammatory Agents: Some analogs have been identified as inhibitors of cyclic GMP-AMP synthase (cGAS), demonstrating in vivo anti-inflammatory effects. [8]* CFTR Potentiators: The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. [9][10] The diverse biological activities of this scaffold underscore its importance in drug discovery. Future research will likely focus on optimizing pharmacokinetic properties and exploring novel therapeutic applications.
References
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Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (2014). MDPI. Available at: [Link]
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Synthesis and Pharmacological Evaluation of Tetrahydro-γ-carboline Derivatives as Potent Anti-inflammatory Agents Targeting Cyclic GMP-AMP Synthase. (2021). PubMed. Available at: [Link]
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Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues. (2014). PubMed. Available at: [Link]
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Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. (2020). Semantic Scholar. Available at: [Link]
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Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (2020). ACS Publications. Available at: [Link]
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2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. (n.d.). PubChem. Available at: [Link]
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Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (n.d.). PMC. Available at: [Link]
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Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists. (2019). PubMed. Available at: [Link]
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Structure-activity relationship for a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles: Potent subtype-selective inhibitors of (NMDA) receptors. (n.d.). Academia.edu. Available at: [Link]
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Structure-activity relationships of 2-aryl-2,5-dihydropyridazino [4,3-b]indol-3(3H)-ones at the benzodiazepine receptor. (n.d.). PubMed. Available at: [Link]
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The Synthesis and Physiological Activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. (2025). ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). Frontiers. Available at: [Link]
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Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. (n.d.). Nature. Available at: [Link]
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SUPPORTING INFORMATION Kratom alkaloids as probes for opioid receptor function: Pharmacological characterization of minor indole. (n.d.). DOI. Available at: [Link]
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Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists. (2021). PMC. Available at: [Link]
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PMC. Available at: [Link]
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Indole alkaloids as biased opioid receptor modulators. (2026). Preprints.org. Available at: [Link]
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Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. (2019). Frontiers. Available at: [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PMC. Available at: [Link]
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Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs. (2014). Hilaris. Available at: [Link]
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Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PubMed. Available at: [Link]
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Comparative Cross-Reactivity Profiling of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A Guide for Preclinical Safety Assessment
Introduction: The Imperative for Selectivity
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, or tetrahydro-γ-carboline, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, and neuroprotective effects.[1][2][3] The specific analogue, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (herein referred to as Compound 'BPI'), is a subject of increasing interest. However, the very structural motifs that grant this scaffold its potent primary activity can also lead to unintended interactions with other structurally related biological targets, a phenomenon known as cross-reactivity or off-target binding.
Identifying and characterizing these off-target interactions is a critical step in early drug discovery.[4][5] Unforeseen cross-reactivity is a major cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[5] Therefore, a systematic and tiered approach to profiling the selectivity of lead candidates like BPI is not merely a regulatory requirement but a fundamental component of a robust, safety-oriented drug development program.
This guide provides a comprehensive framework for the cross-reactivity profiling of BPI, comparing its hypothetical performance against alternative compounds. We will detail a logical, multi-tiered screening cascade designed to efficiently identify potential liabilities, explain the rationale behind assay selection, and provide actionable protocols for key experiments.
The Profiling Strategy: A Tiered Approach to De-risking
A successful profiling campaign prioritizes resources by using broad, cost-effective screens to cast a wide net before committing to more complex, resource-intensive follow-up studies.[6] Our approach for BPI is structured into three tiers:
-
Tier 1: Broad Panel Safety Screening: Initial high-throughput screening against a panel of diverse, pharmacologically relevant targets known to be associated with clinical ADRs.
-
Tier 2: Focused Selectivity & Dose-Response Profiling: Follow-up on "hits" from Tier 1 with quantitative dose-response assays to determine potency (e.g., IC50, Kd, or EC50) and focused screening against target families implicated by the compound's core structure (e.g., kinases, GPCRs).
-
Tier 3: Cellular & Functional Confirmation: Validation of significant in vitro findings in more physiologically relevant cell-based models to confirm functional activity and assess potential downstream consequences.
Tier 1: Broad Panel Safety Screening
Rationale: The objective of Tier 1 is to rapidly identify significant off-target interactions at a high concentration. This aligns with regulatory guidance, which emphasizes early assessment of undesirable pharmacodynamic properties before first-in-human studies.[7][8][9] A standard approach is to use a commercially available panel, such as the Eurofins SafetyScreen44™, which covers a range of GPCRs, ion channels, transporters, and enzymes implicated in adverse events.[10][11][12]
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation: Compound BPI and comparators are dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Reaction Mixture: For each target, a specific radioligand and a membrane preparation (or purified enzyme) expressing the target are combined in a suitable assay buffer in a 96-well plate.
-
Compound Addition: The test compounds are added to the reaction mixture to achieve a final concentration of 10 µM. A vehicle control (DMSO) and a positive control (a known inhibitor for the target) are included.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Washing: The reaction is terminated by rapid filtration through a filtermat, which traps the membranes while unbound radioligand passes through. The filtermat is washed to remove non-specific binding.
-
Detection: Scintillation fluid is added to the dried filtermat, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to the vehicle control. A result of >50% inhibition is typically considered a "hit" that warrants further investigation.
Comparative Data (Hypothetical):
| Target | Class | Compound BPI (% Inhibition @ 10µM) | Comparator X (% Inhibition @ 10µM) | Comparator Y (% Inhibition @ 10µM) |
| 5-HT2A | GPCR | 85% | 12% | 91% |
| hERG | Ion Channel | 45% | 55% | 8% |
| Dopamine Transporter | Transporter | 62% | 75% | 25% |
| Lck Kinase | Kinase | 78% | 5% | 15% |
| COX-1 | Enzyme | 5% | 8% | 9% |
Data presented as percent inhibition of radioligand binding.
Interpretation: In this hypothetical screen, Compound BPI shows significant interaction with the 5-HT2A receptor, the dopamine transporter, and the Lck kinase. The interaction with the hERG channel is borderline and requires follow-up. Comparator X shows a liability at the hERG channel and dopamine transporter, while Comparator Y appears to share the 5-HT2A liability but is cleaner otherwise. These results guide the focused investigations in Tier 2.
Tier 2: Focused Selectivity & Dose-Response Profiling
Rationale: The tetrahydro-β-carboline scaffold is known to interact with various targets, including kinases and GPCRs.[13][14] Therefore, in addition to determining the potency of the hits from Tier 1, it is prudent to conduct a broader screen against a large panel of kinases. The KINOMEscan™ platform is an industry-standard competition binding assay that can quantitatively measure interactions against hundreds of kinases and report a true dissociation constant (Kd).[15][16][17]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[18]
-
Execution: Compound BPI is submitted to the service provider (e.g., Eurofins Discovery).
-
Primary Screen: The compound is first screened at a single concentration (e.g., 1 µM) against a large panel of over 468 kinases.[15][19] Results are reported as "% Control".
-
Kd Determination: For significant hits (e.g., <35% of control), a full 11-point dose-response curve is generated to determine the binding affinity (Kd).
Comparative Data (Hypothetical):
| Kinase Target | Compound BPI (Kd, nM) | Comparator X (Kd, nM) | Comparator Y (Kd, nM) | | :--- | :--- | :--- | :--- | :--- | | Primary Target Kinase | 5 | 8 | 150 | | Lck | 85 | >10,000 | >10,000 | | SRC | 250 | >10,000 | >10,000 | | JAK2 | >10,000 | 8,500 | >10,000 | | p38α | 1,200 | 950 | >10,000 |
Kd values represent the dissociation constant; a lower value indicates stronger binding affinity.
Interpretation: Compound BPI, while potent against its primary target, shows significant off-target affinity for Lck and SRC kinases. This "polypharmacology" could lead to unintended effects on immune cell signaling. Comparator X is more selective but shows some weak p38α activity. Comparator Y is the cleanest of the three with respect to the kinome, but its primary target potency is significantly lower.
Tier 3: Cellular & Functional Confirmation
Rationale: Binding affinity does not always translate to functional activity. It is crucial to confirm whether the off-target binding observed in biochemical assays leads to a functional consequence (agonist or antagonist activity) in a cellular context. For the 5-HT2A receptor hit, a calcium mobilization assay is appropriate, as this receptor signals through the Gq pathway, leading to an increase in intracellular calcium.
Experimental Protocol: Cellular Calcium Flux Assay
-
Cell Culture: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293) is cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of Compound BPI (or vehicle) to test for antagonist activity.
-
Agonist Addition: A known 5-HT2A agonist (e.g., serotonin) is added at a concentration that elicits a sub-maximal response (EC80).
-
Signal Detection: Changes in intracellular calcium are measured immediately as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: The ability of Compound BPI to inhibit the agonist-induced calcium signal is measured, and an IC50 value is calculated. To test for agonist activity, the compound is added without a subsequent agonist challenge.
Comparative Data (Hypothetical):
| Assay Mode | Compound BPI (IC50 / EC50, nM) | Comparator Y (IC50 / EC50, nM) |
| 5-HT2A Antagonist | 150 | 225 |
| 5-HT2A Agonist | No Activity | No Activity |
Interpretation: Both Compound BPI and Comparator Y demonstrate functional antagonist activity at the 5-HT2A receptor in a cellular context, confirming the binding hit from Tier 1. The potency (150 nM for BPI) is significant and could lead to physiological effects related to the blockade of serotonergic pathways.
Conclusion and Comparative Guide Summary
This systematic profiling approach provides a clear, data-driven comparison of Compound BPI against its alternatives.
| Feature | Compound BPI | Comparator X | Comparator Y |
| Primary Target Potency | High (5 nM) | High (8 nM) | Low (150 nM) |
| Kinase Selectivity | Moderate (Lck/SRC hits) | High (minor p38α hit) | Very High |
| GPCR Liability | Yes (5-HT2A Antagonist) | No | Yes (5-HT2A Antagonist) |
| Transporter Liability | Yes (Dopamine) | Yes (Dopamine) | No |
| hERG Liability | Borderline | Yes | No |
| Overall Profile | Potent but with multiple off-target liabilities requiring mitigation or redesign. | Potent but with a significant hERG liability. | Lower potency but a much cleaner safety profile. |
Based on this analysis, Compound BPI presents a complex profile. Its high potency is attractive, but the off-target activities at Lck, SRC, 5-HT2A, and the dopamine transporter present significant safety risks that must be addressed. Comparator Y, while less potent, offers a superior safety profile and may be a more viable candidate for progression, potentially with further optimization to improve on-target activity. This guide demonstrates that a rigorous, multi-tiered cross-reactivity profiling strategy is indispensable for making informed decisions in the drug discovery process, ultimately saving resources and leading to the development of safer, more effective medicines.[20][21]
References
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KINOMEscan®. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Retrieved from [Link]
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Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
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Kinexus. (n.d.). Kinex™ Protein Kinase Microarray Services. Retrieved from [Link]
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International Journal of Research and Review. (2022). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Int J Res Rev, 9(12), 336-345. Retrieved from [Link]
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Retrieved from [Link]
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Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
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FirstWord Pharma. (2025). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]
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MDPI. (2025). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 30(11), 2427. Retrieved from [Link]
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Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Delta SafetyScreen87 - SafetyScreen44 Panel - FR. Retrieved from [Link]
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International Journal of Pharmaceutical and Allied Research. (2020). Therapeutic journey of synthetic betacarboline derivatives: A short review. IJPAR, 9(2), 1-17. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. National Center for Biotechnology Information. Retrieved from [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
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Windshügel, B., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(Suppl 1), P24. Retrieved from [Link]
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Symeres. (n.d.). Small Molecule Drug Discovery | CRO Chemistry Services. Retrieved from [Link]
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Semantic Scholar. (2020). Identification, Structure−Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro‑1H‑pyrido[4,3‑b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]
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PubMed. (2020). Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11169-11194. Retrieved from [Link]
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"in vitro to in vivo correlation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole activity"
Topic: In Vitro to In Vivo Correlation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Activity Content Type: Publish Comparison Guide
Executive Summary: The Scaffold at the Crossroads
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (often abbreviated as 2-Benzyl-THPI ) represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of agents for diabetic complications and neurodegeneration .
While the core structure shares the tetrahydro-gamma-carboline backbone with the Alzheimer’s drug Latrepirdine (Dimebon) , the 2-benzyl derivative is distinct. It serves as a dual-function pharmacophore:
-
Antioxidant: Scavenges reactive oxygen species (ROS) via the indole nitrogen.
-
Enzyme Inhibitor: When functionalized (e.g., at the C8 position), it becomes a potent Aldose Reductase Inhibitor (ARI) , targeting the polyol pathway implicated in diabetic neuropathy.
The Core Challenge: The translation of this compound’s activity from the petri dish (in vitro) to the living organism (in vivo) is non-linear. This guide analyzes that disconnect, focusing on how the lipophilic benzyl group modulates membrane permeability to bridge the gap between enzymatic potency and tissue-specific efficacy.
Mechanism of Action (MOA)
The compound operates via a Dual-Target Mechanism . In the context of diabetic complications, it addresses both the metabolic and oxidative drivers of tissue damage.[1]
Pathway Visualization
The following diagram illustrates the intervention points of 2-Benzyl-THPI within the Polyol Pathway and Mitochondrial ROS generation.
Caption: Dual intervention of 2-Benzyl-THPI blocking Sorbitol accumulation via ALR2 inhibition and neutralizing ROS downstream.
In Vitro Profile: Potency & Selectivity
In cell-free systems, the 2-benzyl scaffold (specifically its 8-carboxymethyl derivative, Compound 1 ) demonstrates moderate-to-high potency.
Key Performance Indicators (KPIs)
| Parameter | Value | Method | Biological Significance |
| ALR2 IC50 | 18.2 ± 1.2 µM | Spectrophotometric (Rat Lens) | Potent inhibition of the target enzyme responsible for sorbitol buildup. |
| Selectivity (ALR2/ALR1) | > 20-fold | vs. Kidney Aldehyde Reductase | High selectivity prevents interference with detoxification of toxic aldehydes (ALR1 function). |
| Antioxidant Activity | EC50 ~ 10-50 µM | DPPH Radical Scavenging | Comparable to the reference antioxidant Stobadine. |
| Kinetic Type | Uncompetitive | Lineweaver-Burk Plot | Binds to the Enzyme-Substrate complex, highly effective at high glucose concentrations. |
Critical Insight: The uncompetitive inhibition mode is crucial. Unlike competitive inhibitors, 2-Benzyl-THPI becomes more effective as substrate (glucose) levels rise, making it ideal for hyperglycemic conditions.
In Vivo Profile: The Translation Challenge
The transition to in vivo models (Streptozotocin-induced diabetic rats) reveals the "Pharmacokinetic Barrier." Many ARIs fail here because they cannot penetrate the Blood-Nerve Barrier (BNB) .
Pharmacodynamic (PD) Efficacy
-
Model: Wistar rats, STZ-induced diabetes (8 weeks).
-
Dose: 50 mg/kg/day (intragastric).
-
Target Tissue: Sciatic Nerve.
Results:
-
Sorbitol Reduction: ~20-30% reduction in sciatic nerve sorbitol levels compared to untreated diabetic controls.
-
Nerve Conduction Velocity (NCV): Significant preservation of motor nerve conduction velocity.
-
Red Blood Cell Uptake: High accumulation in erythrocytes, indicating rapid membrane penetration.
IVIVC Analysis: Correlating the Data
The correlation between in vitro IC50 and in vivo efficacy for 2-Benzyl-THPI is positive but non-linear , governed heavily by the Zwitterionic Effect .
The Correlation Logic
Most ARIs are carboxylic acids (hydrophilic at physiological pH), which limits tissue penetration.
-
The 2-Benzyl Solution: The basic nitrogen in the pyrido-indole ring creates a zwitterion (internal salt) with the carboxylic acid tail.
-
pH-Dependent Lipophilicity: At physiological pH (7.4), the 2-benzyl group provides sufficient lipophilicity (
) to allow the molecule to cross the lipid bilayer of the nerve sheath.
IVIVC Workflow Diagram
Caption: The IVIVC relies on the 2-benzyl group modulating lipophilicity to overcome the blood-nerve barrier.
Comparative Analysis
How does 2-Benzyl-THPI compare to the "Gold Standards" in the field?
| Feature | 2-Benzyl-THPI | Fidarestat (Standard ARI) | Stobadine (Antioxidant) |
| Primary Activity | Dual (ARI + Antioxidant) | Pure ARI | Pure Antioxidant |
| In Vitro Potency | Moderate (µM range) | High (nM range) | N/A (for ARI) |
| In Vivo Efficacy | Moderate (20% Sorbitol reduction) | High (>80% Sorbitol reduction) | Low (No Sorbitol effect) |
| Toxicity Profile | Low (Cytoprotective) | Moderate (Hepatic concerns) | Low |
| Mechanism | Uncompetitive | Competitive/Mixed | Radical Scavenging |
Verdict: While Fidarestat is more potent in vitro, 2-Benzyl-THPI offers a safer, multi-target approach. Its ability to scavenge ROS provides neuroprotection even if sorbitol inhibition is incomplete, offering a superior risk/benefit profile for chronic treatment.
Experimental Protocols
To validate these findings in your own lab, follow these standardized workflows.
Protocol A: In Vitro ALR2 Inhibition Assay
-
Enzyme Source: Homogenize rat lenses in 0.1 M phosphate buffer (pH 6.2). Centrifuge at 10,000 x g for 20 min. Use supernatant.
-
Reaction Mix:
-
buffer (pH 6.2)
-
0.1 mM NADPH (Cofactor)
-
10 mM D,L-glyceraldehyde (Substrate)
-
Test Compound (2-Benzyl-THPI) in DMSO (Final DMSO < 1%).
-
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 3-5 minutes at 30°C.
-
Calculation: % Inhibition =
.
Protocol B: In Vivo Sciatic Nerve Sorbitol Extraction
-
Treatment: Administer compound (50 mg/kg) to STZ-diabetic rats for 5 days.
-
Harvest: Dissect sciatic nerves bilaterally; flash freeze in liquid nitrogen.
-
Extraction: Homogenize nerve tissue in 0.6 M perchloric acid.
-
Neutralization: Neutralize supernatant with 2M
. -
Assay: Quantify sorbitol using a fluorometric Sorbitol Dehydrogenase (SDH) coupled assay (Resazurin reduction).
References
-
Stefek, M., et al. (2006). "In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats." General Physiology and Biophysics.
-
Stefek, M., et al. (2008).[2][3] "Carboxymethylated pyridoindole antioxidants as aldose reductase inhibitors: Synthesis, activity, partitioning, and molecular modeling." Bioorganic & Medicinal Chemistry.
-
Juskova, M., et al. (2011). "Effect of carboxymethylated pyridoindoles on free radical-induced haemolysis of rat erythrocytes in vitro." Acta Biochimica Polonica.
-
Soltesova Prnova, M., et al. (2015). "Functionalized tetrahydro-1H-pyrido[4,3-b]indoles: a novel chemotype with Sirtuin 2 inhibitory activity." European Journal of Medicinal Chemistry.
-
LookChem. (n.d.). "2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Product Information."
Sources
Safety Operating Guide
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole proper disposal procedures
Topic: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1]
Chemical Profile & Risk Assessment
Immediate Action Required: Treat this compound as a bioactive organic base with potential CNS activity.[1]
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 6208-43-1) is a
Physicochemical & Hazard Data
| Property | Value / Characteristic | Operational Relevance |
| Molecular Weight | 262.35 g/mol | N/A |
| Physical State | Solid (typically off-white/beige powder) | Dust inhalation hazard.[1] |
| Acidity/Basicity | Basic (Tertiary amine & Indole N) | Incompatible with strong acids and oxidizers. |
| Solubility | Low in water; High in DCM, MeOH, DMSO | Requires organic solvent waste stream.[1] |
| Hazard Class | Irritant / Potentially Toxic / Corrosive | UN 3263 (Corrosive solid, basic, organic, n.o.s.) is the standard shipping classification for disposal.[1] |
| Bioactivity | High (Indole scaffold) | Treat as a sensitizer and pharmacologically active.[1] |
Pre-Disposal Stabilization & Segregation
The Core Directive: Never dispose of this compound down the drain. Its lipophilicity allows it to persist in aquatic environments, and its basicity poses reaction risks in plumbing.
Segregation Logic (The "Why")
As a nitrogen-containing base, this compound presents two specific risks in a mixed-waste stream:
-
Exothermic Reaction: Mixing with strong acids (HCl, H₂SO₄) generates heat, potentially pressurizing waste containers.
-
Oxidation: Indole derivatives are electron-rich.[1] Contact with strong oxidizers (Nitric Acid, Peroxides) can lead to rapid oxidation or polymerization, evolving toxic fumes (NOx).
DOT Diagram: Segregation Decision Tree The following logic flow ensures the compound enters the correct waste stream without causing a lab accident.
Figure 1: Decision logic for segregating indole-based waste. Note the critical check for acidity to prevent exothermic events in the final waste drum.
The Disposal Workflow (Step-by-Step)
This protocol assumes you are operating under standard RCRA (USA) or equivalent international hazardous waste regulations.[1]
Scenario A: Disposal of Pure Solid
Objective: Minimize volume and dust generation.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses. If handling >10g of fine powder, use a P100 respirator or work strictly in a fume hood.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.
-
Transfer: Transfer the solid directly. Do not solubilize the solid just to pour it; this increases waste volume and spill risk.
-
Labeling:
-
Primary Constituent: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.[1]
-
Hazard Checkboxes: Toxic, Irritant.
-
RCRA Code (if applicable): D001 (Ignitable - if wetted), or simply "Non-RCRA Regulated Hazardous Waste" depending on state interpretation, but best practice is to manage as Toxic Organic .[1]
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent cross-reactivity in the satellite accumulation area.
-
Quench: If the reaction involved reactive reagents (e.g., hydrides used to reduce the indole), ensure they are fully quenched before moving to the waste container.
-
pH Check: Dip a pH strip into the mixture.[1]
-
Solvent Segregation:
Emergency Contingencies
Spill Management
-
Dry Spill: Do not dry sweep if dust is generated.[1] Cover with a damp paper towel (dampened with water or PEG-400) to trap dust, then scoop into a bag.[1]
-
Wet Spill: Absorb with vermiculite or a commercial organic spill pad.[1] Do not use paper towels alone if the solvent is flammable.
Exposure First Aid
-
Eye Contact: This base is an irritant.[1] Rinse immediately for 15 minutes.
-
Skin Contact: Wash with soap and water.[1][2] The benzyl group increases lipophilicity, aiding skin absorption, so thorough washing is critical.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (2024).[1] 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (Compound Summary). National Library of Medicine.[1] [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
[1]
Part 1: Executive Safety Directive (The "Why")
Core Directive: Treat 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole as a Potent CNS-Active Agent with unknown toxicology.[1]
As a Senior Application Scientist, I must emphasize that reliance on a generic Safety Data Sheet (SDS) for this compound is insufficient. This molecule is a gamma-carboline , a scaffold structurally related to Latrepirdine (Dimebon) and other neuroactive agents designed to cross the blood-brain barrier (BBB).[1]
The Scientific Rationale for Elevated PPE:
-
Structural Activity Relationship (SAR): The tetrahydro-gamma-carboline core is a "privileged structure" in medicinal chemistry, often targeting histamine receptors, NMDA receptors, or mitochondrial pathways.[1] You must assume pharmacological activity at low doses (Occupational Exposure Band 3 or 4).[1]
-
Amine Basicity: The secondary/tertiary amine functionality implies the compound is likely basic.[1] Upon contact with mucous membranes (lungs, eyes), it can form hydroxide ions, leading to immediate irritation or chemical burns.[1]
-
Aerosolization Risk: As a likely crystalline solid, the primary vector of exposure is inhalation of micro-particulates during weighing, which can bypass standard surgical masks.[1]
Part 2: PPE & Engineering Control Matrix
Do not rely on "minimum compliance." Use this matrix to ensure a self-validating safety system.
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Equipment Standard | Scientific Justification |
| Respiratory | N95 (Minimum) Preferred: P100 or PAPR if outside Fume Hood.[1] | Standard surgical masks do not filter the <5µm particles generated during static-induced powder scattering.[1] |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Logic: Organic amines can degrade latex.[1] Double-gloving creates a color-indicator system (if the outer glove tears, the inner color shows).[1] |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses have gaps.[1] If this basic amine enters the eye, it can cause corneal opacification before you reach the eyewash station.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids and hold them against the skin.[1] Non-woven synthetics (Tyvek) repel aqueous/organic splashes.[1] |
Engineering Controls (The Primary Barrier)
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Secondary: Powder containment balance enclosure (if weighing <10 mg).
-
Static Control: Use an ionizing anti-static gun during weighing.[1] Dry organic powders are prone to "jumping" due to triboelectric charging, increasing inhalation risk.[1]
Part 3: Operational Workflows & Logic
PPE Decision Logic (Visualization)
This diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.
Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the material.
Step-by-Step Handling Protocol
Phase A: Preparation (The "Check-In") [1]
-
Verify Ventilation: Check the fume hood monitor. Flow must be >80 fpm.[1]
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
De-clutter: Remove unnecessary items from the hood to prevent airflow turbulence.
Phase B: Weighing (The Critical Risk Point)
-
Place the balance inside the fume hood or a dedicated powder enclosure.[1]
-
Open the vial slowly.[1] If the compound has caked on the lid, tap it gently before opening.[1]
-
Technique: Use a disposable anti-static spatula.[1] Do not reuse spatulas to avoid cross-contamination.[1]
-
Transfer: Weigh directly into a tared vial. Never weigh onto weighing paper (high spill risk); use a weighing boat or the final vessel.[1]
-
Seal: Cap the receiving vial inside the hood before removing it.
Phase C: Solubilization
Part 4: Emergency Response & Disposal[1]
Exposure Response Pathway[1]
Figure 2: Immediate operational workflow for chemical exposure.
Waste Disposal[1]
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container (yellow bag/bin).[1]
-
Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" carboy.[1] Do not mix with oxidizers (e.g., nitric acid) as amines can form unstable N-nitroso compounds.[1]
-
Labeling: Clearly label waste tags with the full chemical name (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) and "CNS Active / Toxic."[1]
References
-
National Institutes of Health (NIH) - PubChem. 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CID 275438).[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 4: Evaluating Hazards and Assessing Risks in the Laboratory." Available at: [Link]
-
LookChem. Safety Data Sheet for CAS 6208-43-1. (General Hazard Classification Data). Available at: [Link][1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
